molecular formula C17H19ClFN3O4 B1151659 Desmethyl Levofloxacin Hydrochloride

Desmethyl Levofloxacin Hydrochloride

Cat. No.: B1151659
M. Wt: 383.8 g/mol
InChI Key: IOFZKWNXVPUJLW-FVGYRXGTSA-N
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Description

Desmethyl Levofloxacin Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H19ClFN3O4 and its molecular weight is 383.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19ClFN3O4

Molecular Weight

383.8 g/mol

IUPAC Name

(2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride

InChI

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/t9-;/m0./s1

InChI Key

IOFZKWNXVPUJLW-FVGYRXGTSA-N

Synonyms

(3S)-9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Hydrochloride;  DN 5455 Hydrochloride; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Desmethyl Levofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Levofloxacin, also known as Levofloxacin Related Compound A or Levofloxacin Impurity B, is a key metabolite and process impurity of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Its synthesis and characterization are crucial for drug metabolism studies, impurity profiling, and the development of analytical standards to ensure the quality and safety of Levofloxacin drug products. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Desmethyl Levofloxacin Hydrochloride.

Introduction

Levofloxacin, the levorotatory isomer of ofloxacin, is a widely used antibiotic effective against a variety of Gram-positive and Gram-negative bacteria. Desmethyl Levofloxacin is a primary metabolite formed by the N-demethylation of the piperazinyl substituent of Levofloxacin. It is also a potential impurity in the manufacturing process of Levofloxacin. Therefore, the availability of pure this compound as a reference standard is essential for analytical method development, validation, and routine quality control of Levofloxacin. This document outlines a detailed methodology for its synthesis and comprehensive characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction followed by salt formation. The key starting material is (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid.

Synthesis Pathway

G A (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H- pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid C Desmethyl Levofloxacin A->C Nucleophilic Substitution (DMSO, Heat) B Piperazine (B1678402) B->C E This compound C->E Salt Formation (Ethanol) D Hydrochloric Acid D->E

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis

Materials:

  • (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid

  • Piperazine (anhydrous)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Hydrochloric acid (ethanolic solution)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid (1 equivalent) in anhydrous DMSO.

  • Addition of Piperazine: Add an excess of anhydrous piperazine (approximately 5-10 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature and pour it into a large volume of ice-cold water.

  • Precipitation: Stir the aqueous mixture for 30 minutes to allow for the precipitation of the crude Desmethyl Levofloxacin free base.

  • Filtration and Washing: Filter the precipitate, wash thoroughly with water to remove excess piperazine and DMSO, and then with a small amount of cold ethanol.

  • Drying: Dry the crude product under vacuum.

  • Salt Formation: Suspend the crude Desmethyl Levofloxacin in ethanol. Add a stoichiometric amount of ethanolic hydrochloric acid dropwise while stirring.

  • Crystallization: Stir the mixture at room temperature for 1-2 hours to facilitate the crystallization of this compound. The product may be further purified by recrystallization from a suitable solvent system like ethanol/diethyl ether.

  • Isolation and Drying: Filter the crystalline product, wash with diethyl ether, and dry under vacuum to obtain pure this compound.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.

Analytical Workflow

G cluster_0 Characterization Techniques cluster_1 Determined Properties HPLC HPLC Purity Purity & Impurity Profile HPLC->Purity MS Mass Spectrometry MW Molecular Weight & Elemental Composition MS->MW NMR NMR Spectroscopy Structure Structural Elucidation NMR->Structure FTIR FT-IR Spectroscopy FG Functional Group Analysis FTIR->FG

Caption: Analytical workflow for the characterization of the compound.

Physicochemical Properties
PropertyValue
Chemical Name (S)-9-Fluoro-3-methyl-10-(piperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid hydrochloride
Synonyms Levofloxacin Related Compound A, Levofloxacin Impurity B HCl
Molecular Formula C₁₇H₁₈FN₃O₄ · HCl[3]
Molecular Weight 383.8 g/mol [3]
Appearance Off-white to pale yellow solid
Melting Point >220°C (decomposes)
High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for separating it from Levofloxacin and other related impurities.

Experimental Protocol: HPLC

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical mobile phase could be a mixture of a buffer containing ammonium acetate, cupric sulfate, and L-isoleucine with methanol (B129727) (70:30 v/v)[4].

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 294 nm

  • Column Temperature: 30-40°C

  • Injection Volume: 10-20 µL

  • Diluent: Mobile phase or a mixture of water and acetonitrile.

Expected Results: A single major peak corresponding to Desmethyl Levofloxacin should be observed with a purity of >98%. The retention time will be different from that of Levofloxacin.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol: Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Scan Range: m/z 100-500.

Expected Results:

IonExpected m/z
[M+H]⁺ (free base) 348.1
[M+H]⁺ (HCl salt) 348.1

The mass spectrum is expected to show a prominent peak at m/z 348.1, corresponding to the protonated molecule of the free base [M+H]⁺[5]. Fragmentation patterns can be analyzed in MS/MS experiments to further confirm the structure, with expected losses of H₂O, CO₂, and fragments from the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.

Experimental Protocol: NMR

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

  • Spectrometer: 400 MHz or higher.

  • Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.

Expected ¹H NMR Spectral Data (in DMSO-d₆, inferred from related structures):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9s1HH-5 (vinylic proton)
~7.6d1HH-8 (aromatic proton)
~4.8m1HH-3 (methine proton)
~4.5m2HH-2 (methylene protons)
~3.2t4HPiperazine protons adjacent to quinolone
~3.0t4HPiperazine protons adjacent to NH
~1.4d3HCH₃ at C-3
~9.5 (broad)s2HPiperazine NH₂⁺
~15.0 (broad)s1HCOOH

Expected ¹³C NMR Spectral Data (in DMSO-d₆, inferred from related structures):

Chemical Shift (δ, ppm)Assignment
~176COOH
~166C=O (ketone)
~155 (d)C-F
~147Quaternary carbons
~138Quaternary carbons
~120 (d)C-H aromatic
~118Quaternary carbons
~106C-H aromatic
~105C-H vinylic
~66O-CH₂
~50CH-CH₃
~48Piperazine carbons
~43Piperazine carbons
~18CH₃

Note: The chemical shifts are approximate and may vary depending on the solvent and concentration. The 'd' indicates a doublet due to coupling with fluorine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FT-IR

  • Method: KBr pellet or Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch (carboxylic acid), N-H stretch
3000-2800C-H stretch (aliphatic and aromatic)
~1725C=O stretch (carboxylic acid)
~1620C=O stretch (ketone), C=C stretch (aromatic)
~1450C-H bend
~1300-1000C-N stretch, C-O stretch, C-F stretch

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The outlined experimental protocols for synthesis and characterization using HPLC, MS, NMR, and FT-IR will be valuable for researchers and scientists in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis. The availability of well-characterized this compound is critical for ensuring the quality and safety of Levofloxacin formulations.

References

Pharmacological Activity of N-desmethyl levofloxacin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-desmethyl levofloxacin (B1675101) is the primary human metabolite of the widely prescribed fluoroquinolone antibiotic, levofloxacin. A critical review of available data reveals a significant contradiction in its reported pharmacological activity. While regulatory bodies and major drug information resources classify N-desmethyl levofloxacin as having "little relevant pharmacological activity," several commercial suppliers and research publications present it as an "active metabolite" with demonstrable in vitro antibacterial properties. This guide provides a comprehensive overview of the existing data, including a comparative analysis of its antimicrobial spectrum against its parent compound, levofloxacin. It also details relevant experimental protocols and visualizes the presumed mechanism of action, offering a critical resource for researchers and drug development professionals investigating fluoroquinolone metabolism and activity.

Introduction

Levofloxacin, the levorotatory isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are crucial for DNA replication, transcription, repair, and recombination.[3][4] In humans, levofloxacin undergoes limited metabolism, with less than 5% of the administered dose being recovered in the urine as its metabolites, N-desmethyl levofloxacin and levofloxacin-N-oxide.[5][6]

The pharmacological relevance of N-desmethyl levofloxacin has been a subject of conflicting reports. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have consistently stated that this metabolite possesses "little relevant pharmacological activity."[6] This position is mirrored in comprehensive drug databases like DrugBank.[5] In contrast, several commercial suppliers of N-desmethyl levofloxacin for research purposes market it as an "active metabolite" and provide specific Minimum Inhibitory Concentration (MIC) values against a range of bacterial strains.[7][8][9] This discrepancy highlights the need for a thorough evaluation of the available scientific literature to provide a clear and data-driven perspective on the pharmacological profile of N-desmethyl levofloxacin.

This technical guide aims to:

  • Present a consolidated view of the reported pharmacological activity of N-desmethyl levofloxacin.

  • Provide a comparative summary of its in vitro antibacterial activity against levofloxacin in a structured tabular format.

  • Detail the experimental methodology for determining antimicrobial susceptibility.

  • Visualize the presumed mechanism of action of N-desmethyl levofloxacin.

Antimicrobial Activity

The primary point of contention regarding N-desmethyl levofloxacin revolves around its antimicrobial activity. The following tables summarize the publicly available quantitative data, primarily in the form of MIC values.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of N-desmethyl levofloxacin

Bacterial StrainGram StainMIC (µg/mL)Reference(s)
Staphylococcus aureusGram-positive4[7][8][9]
Staphylococcus epidermidisGram-positive1[7][8][9]
Bacillus subtilisGram-positive1[7][8][9]
Escherichia coliGram-negative0.012[7][8][9]
Pseudomonas aeruginosaGram-negative>4[7][8][9]
Klebsiella pneumoniaeGram-negative0.25[7][8][9]

Table 2: Comparative In Vitro Antimicrobial Activity of N-desmethyl levofloxacin and Levofloxacin

Bacterial StrainGram StainN-desmethyl levofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)Reference(s)
Staphylococcus aureusGram-positive40.25 - 4[10]
Staphylococcus epidermidisGram-positive1Not Reported[10]
Bacillus subtilisGram-positive1Not Reported[10]
Escherichia coliGram-negative>1001.56[10]
Pseudomonas aeruginosaGram-negative>1006.25[10]
Klebsiella pneumoniaeGram-negative1003.12[10]

Note: The data presented in Table 2 is derived from a study where N-desmethyl levofloxacin was used as a starting material for the synthesis of new derivatives. The reported MIC values for the parent compounds may differ from other sources.

Mechanism of Action

The mechanism of action of N-desmethyl levofloxacin has not been explicitly studied. However, as a fluoroquinolone derivative, it is presumed to share the same mechanism as its parent compound, levofloxacin. This involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is crucial for the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.

By inhibiting these enzymes, N-desmethyl levofloxacin would disrupt DNA synthesis and lead to bacterial cell death.

Mandatory Visualization

G cluster_cell Bacterial Cell cluster_dna_processes DNA Metabolism NDL N-desmethyl levofloxacin Inhibition Inhibition NDL->Inhibition DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV Topoisomerase IV Cell_Division Cell Division Topo_IV->Cell_Division Enables DNA_Replication->Cell_Division Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Cell_Division->Cell_Death Disruption leads to Inhibition->DNA_Gyrase Inhibition->Topo_IV

Caption: Presumed mechanism of action of N-desmethyl levofloxacin.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of N-desmethyl levofloxacin using the agar (B569324) dilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12][13]

Agar Dilution Method for MIC Determination

1. Preparation of Antimicrobial Stock Solution:

  • Accurately weigh a suitable amount of N-desmethyl levofloxacin powder.

  • Dissolve the powder in a minimal amount of a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide (B87167) [DMSO]), followed by dilution with sterile deionized water to achieve a high-concentration stock solution (e.g., 1000 µg/mL).

  • Sterilize the stock solution by filtration through a 0.22 µm membrane filter.

2. Preparation of Agar Plates with Antimicrobial Agent:

  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath.

  • Prepare a series of twofold dilutions of the N-desmethyl levofloxacin stock solution in sterile deionized water.

  • Add a specific volume of each antimicrobial dilution to a corresponding volume of molten MHA to achieve the final desired concentrations (e.g., 1 part antimicrobial solution to 9 parts agar). For example, to achieve a final concentration of 10 µg/mL, add 1 mL of a 100 µg/mL antimicrobial solution to 9 mL of molten agar.

  • Mix thoroughly by inverting the tubes and pour the agar into sterile Petri dishes. Allow the agar to solidify completely.

  • Prepare a growth control plate containing MHA without any antimicrobial agent.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in sterile saline or broth to achieve a final concentration of approximately 10⁷ CFU/mL.

4. Inoculation of Agar Plates:

  • Using a multipoint inoculator (e.g., a Steers replicator), inoculate the surface of each agar plate with the prepared bacterial suspension. Each spot should contain approximately 10⁴ CFU.

  • Allow the inoculum spots to dry completely before inverting the plates.

5. Incubation:

  • Incubate the inoculated plates at 35-37°C for 16-20 hours in an ambient atmosphere.

6. Interpretation of Results:

  • The MIC is defined as the lowest concentration of N-desmethyl levofloxacin that completely inhibits the visible growth of the test organism. Any faint haze or single colony should be disregarded.

  • Growth should be clearly visible on the growth control plate.

Mandatory Visualization

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare N-desmethyl levofloxacin stock solution B Prepare serial dilutions of N-desmethyl levofloxacin A->B D Add dilutions to agar and pour plates B->D C Prepare molten Mueller-Hinton Agar C->D F Inoculate plates with bacterial suspension D->F E Prepare standardized bacterial inoculum (0.5 McFarland) E->F G Incubate plates at 35-37°C for 16-20h F->G H Observe plates for bacterial growth G->H I Determine MIC: Lowest concentration with no visible growth H->I

Caption: Experimental workflow for MIC determination by agar dilution.

Cytotoxicity and Other Pharmacological Activities

There is a notable lack of publicly available data on the cytotoxicity of N-desmethyl levofloxacin. While studies have investigated the cytotoxic effects of the parent drug, levofloxacin, on various cell lines, including bone marrow mesenchymal stem cells, these findings cannot be directly extrapolated to its N-desmethyl metabolite.[14] Similarly, there is no information regarding the inhibitory activity of N-desmethyl levofloxacin against its presumed enzymatic targets, DNA gyrase and topoisomerase IV, with no reported IC₅₀ values.

Research on the broader pharmacological effects of N-desmethyl levofloxacin, including its potential to modulate cellular signaling pathways, is also absent from the current scientific literature. Studies on levofloxacin have suggested its involvement in pathways such as the MAPK/apoptosis and Bax/Bcl-2/caspase-3 pathways, but it remains unknown if N-desmethyl levofloxacin shares these properties.[15][16]

Discussion and Future Directions

The conflicting information surrounding the pharmacological activity of N-desmethyl levofloxacin presents a significant challenge for the scientific community. The assertion by regulatory bodies that it has "little relevant pharmacological activity" is likely based on its low concentration in vivo relative to the parent drug and its comparatively weaker in vitro activity against many bacterial species. However, the data from commercial and research sources, indicating measurable MIC values, suggests that the metabolite is not entirely inert.

This discrepancy underscores the need for further, more comprehensive studies to fully characterize the pharmacological profile of N-desmethyl levofloxacin. Key areas for future research include:

  • Head-to-head comparative studies: Rigorous in vitro studies comparing the MIC and Minimum Bactericidal Concentration (MBC) values of N-desmethyl levofloxacin and levofloxacin against a broad panel of clinically relevant bacterial isolates.

  • Enzyme inhibition assays: Determination of the IC₅₀ values of N-desmethyl levofloxacin against purified bacterial DNA gyrase and topoisomerase IV to quantify its inhibitory potency at the molecular level.

  • Cytotoxicity studies: Evaluation of the cytotoxic effects of N-desmethyl levofloxacin on various human cell lines (e.g., HepG2, HEK293) to assess its safety profile.

  • In vivo studies: Animal models of infection could help to elucidate the potential contribution, if any, of N-desmethyl levofloxacin to the overall therapeutic effect of levofloxacin.

  • Signaling pathway analysis: Investigating the potential for N-desmethyl levofloxacin to modulate cellular signaling pathways in both bacterial and mammalian cells.

Conclusion

N-desmethyl levofloxacin exists in a gray area of pharmacology, officially considered to have minimal activity yet demonstrating measurable antibacterial effects in some contexts. For researchers and drug development professionals, it is crucial to acknowledge this ambiguity. While its contribution to the overall clinical efficacy of levofloxacin may be limited, its in vitro activity warrants consideration, particularly when studying fluoroquinolone metabolism, potential off-target effects, and the development of new derivatives. The data and protocols presented in this guide provide a foundation for further investigation into the true pharmacological role of this levofloxacin metabolite.

References

The Role of Desmethyl Levofloxacin in Levofloxacin Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin (B1675101), a third-generation fluoroquinolone antibiotic, is a widely prescribed antibacterial agent valued for its broad spectrum of activity and favorable pharmacokinetic profile. While primarily excreted unchanged, a small fraction of levofloxacin undergoes metabolism in humans, leading to the formation of two main metabolites: desmethyl levofloxacin and levofloxacin-N-oxide. This technical guide provides an in-depth examination of the role of desmethyl levofloxacin in the overall metabolism of levofloxacin. It consolidates current knowledge on its formation, pharmacokinetic characteristics, and biological activity, supported by quantitative data, detailed experimental methodologies, and pathway visualizations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and metabolic studies.

Introduction

Levofloxacin is the levorotatory isomer of ofloxacin (B1677185) and exhibits potent bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] Its clinical efficacy is well-established for a variety of infections.[2] The disposition of levofloxacin in the human body is characterized by high bioavailability (approximately 99%) and predominant excretion of the unchanged drug in the urine.[1][2][3] However, a minor metabolic pathway exists, resulting in the generation of metabolites, including desmethyl levofloxacin. Understanding the complete metabolic profile of a drug is crucial for a thorough assessment of its efficacy, safety, and potential for drug-drug interactions. This guide focuses specifically on the desmethyl metabolite, aiming to clarify its significance in the context of levofloxacin's pharmacology.

Formation and Metabolic Pathway of Desmethyl Levofloxacin

Levofloxacin undergoes limited metabolism in humans.[2] Two primary metabolites have been identified: desmethyl levofloxacin and levofloxacin-N-oxide.[1] Together, these metabolites account for less than 5% of an administered dose of levofloxacin recovered in the urine, indicating that metabolism is a minor route of elimination for the parent drug.[1][4]

The formation of desmethyl levofloxacin occurs via N-demethylation of the piperazine (B1678402) ring of the levofloxacin molecule. While the specific cytochrome P450 (CYP450) isoenzymes responsible for this biotransformation in humans have not been definitively ascertained, in vitro studies with human liver microsomes can be employed to investigate the involvement of various CYP enzymes.[1][5] Some research suggests that Pseudomonas aeruginosa, a pathogenic bacterium, possesses CYP enzymes capable of N-demethylating fluoroquinolones, highlighting a potential for microbial metabolism to contribute to the formation of desmethyl derivatives in the context of an infection.[6]

Levofloxacin_Metabolism Levofloxacin Levofloxacin Desmethyl_Levofloxacin Desmethyl Levofloxacin Levofloxacin->Desmethyl_Levofloxacin N-Demethylation (<5% of dose) Levofloxacin_N_Oxide Levofloxacin-N-Oxide Levofloxacin->Levofloxacin_N_Oxide N-Oxidation (<5% of dose)

Figure 1: Metabolic pathway of levofloxacin.

Quantitative Pharmacokinetic Data

The pharmacokinetics of levofloxacin are well-characterized, with the majority of the drug being cleared renally. The metabolic clearance, which includes the formation of desmethyl levofloxacin, represents a small fraction of the total body clearance.

ParameterLevofloxacinDesmethyl LevofloxacinReference
Urinary Excretion (as % of dose) ~87% (unchanged)<5% (combined with N-oxide)[1][4]
Metabolism MinimalMinor metabolite[1][3]
Terminal Half-life (t½) 6-8 hoursData not available[1][2]
Total Body Clearance (CL) 10.8 ± 4.60 L/hData not available[7]
Volume of Distribution (Vd) 109 ± 64 LData not available[7]
Plasma Protein Binding 24-38%Data not available[1][3]

Table 1: Pharmacokinetic Parameters of Levofloxacin and Desmethyl Levofloxacin

Biological Activity of Desmethyl Levofloxacin

There are conflicting reports regarding the pharmacological activity of desmethyl levofloxacin. Several sources state that neither desmethyl levofloxacin nor levofloxacin-N-oxide possesses any relevant pharmacological activity.[1][3] However, other evidence suggests that desmethyl levofloxacin is an active metabolite with antibacterial properties.[8] One study reported its activity against a panel of bacteria, with Minimum Inhibitory Concentrations (MICs) indicating potency against certain strains.[8] Specifically, it has shown activity against S. aureus, S. epidermidis, B. subtilis, E. coli, P. aeruginosa, and K. pneumoniae.[8] Further research is warranted to fully elucidate the clinical significance of this in vitro activity.

Experimental Protocols

The study of levofloxacin metabolism and the quantification of its metabolites typically involve sophisticated analytical techniques. Below are generalized methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the enzymes responsible for desmethyl levofloxacin formation.

HLM_Protocol cluster_prep Incubation Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate Levofloxacin_sol Levofloxacin Solution Levofloxacin_sol->Incubate NADPH_sol NADPH Solution (Cofactor) NADPH_sol->Incubate Buffer Phosphate (B84403) Buffer Buffer->Incubate Quench Add Acetonitrile (B52724) (Quenching Agent) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Figure 2: Workflow for in vitro metabolism study.

Methodology:

  • Incubation: Human liver microsomes are incubated with levofloxacin in the presence of an NADPH-generating system (cofactor for CYP450 enzymes) in a phosphate buffer at 37°C.[5]

  • Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent such as acetonitrile.[9]

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins.[9]

  • Analysis: The supernatant is collected and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of desmethyl levofloxacin.[9][10]

Quantification of Desmethyl Levofloxacin in Human Plasma/Urine

This protocol is for determining the concentration of desmethyl levofloxacin in biological matrices from clinical studies.

Methodology:

  • Sample Preparation (Protein Precipitation): To a known volume of plasma or urine, a protein precipitating agent like acetonitrile is added. The sample is vortexed and then centrifuged.[9]

  • Extraction: The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase for analysis.

  • Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient or isocratic mobile phase is used to separate desmethyl levofloxacin from levofloxacin and other endogenous components.[10][11]

  • Detection and Quantification: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify desmethyl levofloxacin based on its unique mass-to-charge ratio (m/z) transitions.[9][10] A standard curve is generated using known concentrations of a desmethyl levofloxacin reference standard to quantify the metabolite in the samples.[9]

Conclusion

Desmethyl levofloxacin is a minor metabolite of levofloxacin, formed via N-demethylation. It accounts for a very small percentage of the administered levofloxacin dose, with the parent drug being primarily eliminated unchanged through the kidneys. While some evidence suggests that desmethyl levofloxacin possesses in vitro antibacterial activity, its clinical significance is likely limited due to its low systemic exposure. The specific human enzymes responsible for its formation require further investigation. The analytical methods outlined in this guide, particularly LC-MS/MS, are essential tools for the continued study of levofloxacin metabolism and for precisely quantifying its metabolites in biological systems. A comprehensive understanding of even minor metabolic pathways is a critical component of drug development and ensures a complete safety and efficacy profile.

References

In Vitro Antibacterial Activity of Levofloxacin Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levofloxacin (B1675101), a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its clinical efficacy is primarily attributed to the parent compound's potent inhibitory action against bacterial DNA gyrase and topoisomerase IV. While the metabolism of levofloxacin in humans is limited, understanding the biological activity of its metabolites is crucial for a comprehensive assessment of its therapeutic profile and for drug development purposes. This technical guide provides an in-depth analysis of the in vitro antibacterial activity of the principal metabolites of levofloxacin: desmethyl-levofloxacin and levofloxacin-N-oxide. The available scientific literature strongly indicates that these metabolites possess significantly reduced or no clinically relevant antibacterial activity compared to the parent drug. This guide summarizes the available quantitative data, details the experimental protocols for assessing antibacterial activity, and provides visual representations of metabolic pathways and experimental workflows.

Introduction to Levofloxacin Metabolism

Levofloxacin undergoes limited metabolism in the human body, with the majority of the drug excreted unchanged in the urine. Less than 5% of an administered dose is recovered as metabolites. The two primary metabolites identified are desmethyl-levofloxacin and levofloxacin-N-oxide. The formation of these metabolites occurs through demethylation and oxidation, respectively. Several sources assert that neither of these metabolites appears to possess any relevant pharmacological activity. This guide will delve into the available scientific evidence to substantiate these claims.

Quantitative Data on Antibacterial Activity

The in vitro antibacterial activity of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

Comparative MIC of Levofloxacin and N-desmethyl Levofloxacin

A study by Mohammadhosseini et al. (2012) provides a direct comparison of the in vitro antibacterial activity of levofloxacin and its metabolite, N-desmethyl levofloxacin, against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in Table 1, demonstrate a significant reduction in the antibacterial potency of the N-desmethyl metabolite.

Bacterial StrainLevofloxacin MIC (µg/mL)N-desmethyl Levofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 259230.252.5
Staphylococcus epidermidis ATCC 122280.252.5
Bacillus subtilis ATCC 66330.1251.25
Escherichia coli ATCC 259220.06250.5
Pseudomonas aeruginosa ATCC 2785315
Klebsiella pneumoniae ATCC 100310.1251.25
(Data sourced from Mohammadhosseini et al., 2012)[1][2]

As the data indicates, the MIC values for N-desmethyl levofloxacin are consistently 8 to 10 times higher than those of the parent levofloxacin, indicating a substantial decrease in its antibacterial activity.

Antibacterial Activity of Levofloxacin-N-oxide

Experimental Protocols for MIC Determination

The determination of Minimum Inhibitory Concentrations is a standardized process critical for the evaluation of antimicrobial agents. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI/EUCAST)

This is a widely used method for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solution : A stock solution of the test compound (levofloxacin, desmethyl-levofloxacin, or levofloxacin-N-oxide) is prepared in a suitable solvent at a high concentration.

  • Serial Dilutions : The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Bacterial Inoculum Preparation : The bacterial strains to be tested are cultured on an appropriate agar (B569324) medium overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation : Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no drug) and a sterility control well (containing broth only) are also included.

  • Incubation : The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading of Results : The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium.

  • Preparation of Antimicrobial-Containing Agar Plates : A stock solution of the test compound is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton Agar, which is subsequently poured into petri dishes and allowed to solidify. A control plate with no antimicrobial agent is also prepared.

  • Bacterial Inoculum Preparation : The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation : The surface of each agar plate is spot-inoculated with the prepared bacterial suspension.

  • Incubation : The plates are incubated at 35 ± 2°C for 16-20 hours.

  • Reading of Results : The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacteria at the inoculation spot.

Visualizations

Signaling Pathway: Levofloxacin Metabolism and Target Interaction

The following diagram illustrates the metabolic pathway of levofloxacin and the presumed lack of significant interaction of its metabolites with the bacterial DNA gyrase and topoisomerase IV enzymes.

Levofloxacin_Metabolism_and_Target_Interaction Levofloxacin Levofloxacin Metabolism Metabolism (Human Liver) Levofloxacin->Metabolism <5% BacterialCell Bacterial Cell Levofloxacin->BacterialCell Active Transport Inhibition Inhibition of DNA Replication Levofloxacin->Inhibition Potent Inhibition Desmethyl Desmethyl-levofloxacin Metabolism->Desmethyl N_Oxide Levofloxacin-N-oxide Metabolism->N_Oxide No_Inhibition Negligible Inhibition Desmethyl->No_Inhibition N_Oxide->No_Inhibition DNA_Gyrase DNA Gyrase Topo_IV Topoisomerase IV Inhibition->DNA_Gyrase Inhibition->Topo_IV No_Inhibition->DNA_Gyrase No_Inhibition->Topo_IV

Caption: Levofloxacin metabolism and target interaction pathway.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

Broth_Microdilution_Workflow start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Microtiter Plate serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Determination.

Conclusion

References

Desmethyl Levofloxacin Hydrochloride: A Comprehensive Technical Guide for Use as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desmethyl Levofloxacin (B1675101) Hydrochloride, a critical pharmaceutical reference standard. Desmethyl Levofloxacin is the primary metabolite of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2] As a key impurity and metabolite, a well-characterized reference standard of Desmethyl Levofloxacin Hydrochloride is essential for the accurate identification, quantification, and quality control of Levofloxacin in drug substance and drug product manufacturing.[3] This document details its chemical and physical properties, provides a general synthesis pathway, outlines detailed analytical methodologies for its characterization, and discusses its stability and storage. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Levofloxacin, the levorotatory isomer of ofloxacin, is a widely used fluoroquinolone antibiotic effective against a variety of bacterial infections.[4] The metabolism of Levofloxacin in humans primarily yields Desmethyl-levofloxacin and Levofloxacin-N-oxide.[5] Desmethyl Levofloxacin, also known as Levofloxacin Impurity A, is a significant related substance that must be monitored and controlled during the manufacturing process and in the final pharmaceutical product to ensure its safety and efficacy.[3]

The availability of a highly purified and well-characterized this compound reference standard is crucial for pharmaceutical companies and regulatory agencies.[6] This reference standard serves as a benchmark for method development, validation, and routine quality control assays, including chromatographic purity and assay determinations.[7]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental for its use as a reference standard.

PropertyValueSource(s)
Chemical Name (3S)-9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid hydrochloride[8]
Synonyms Levofloxacin Impurity A, N-Desmethyllevofloxacin HCl, Levofloxacin Related Compound A[3]
Molecular Formula C₁₇H₁₉ClFN₃O₄[9]
Molecular Weight 383.8 g/mol [9]
CAS Number 117707-40-1 (free base)[10]
Appearance Off-white to pale yellow solid[N/A]
Purity (HPLC) ≥98%[8]
Solubility DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 5 mg/mL[8]
Storage Temperature -20°C[8][10]
Stability ≥ 4 years when stored properly[8]

Synthesis and Purification

The synthesis of high-purity this compound for use as a reference standard involves a multi-step process that requires careful control of reaction conditions and rigorous purification. A general synthetic pathway is outlined below.

The synthesis typically starts from (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][8][11]benzoxazine-6-carboxylic acid, which is reacted with piperazine (B1678402).[12] This reaction introduces the piperazine moiety at the C-10 position. The resulting N-desmethyl levofloxacin is then converted to its hydrochloride salt.

G start (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid intermediate N-Desmethyl Levofloxacin start->intermediate Nucleophilic Substitution piperazine Piperazine piperazine->intermediate final_product This compound intermediate->final_product Salt Formation hcl Hydrochloric Acid hcl->final_product purification Purification (e.g., Recrystallization, Chromatography) final_product->purification purification->final_product High Purity Reference Standard G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Desmethyl Levofloxacin HCl Reference Standard dissolve Dissolve in Diluent sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc HPLC System filter->hplc Inject column C18 Column hplc->column detector UV Detector (340 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report report calculate->report Report Results G levofloxacin Levofloxacin metabolism Metabolism in Humans (Demethylation) levofloxacin->metabolism desmethyl Desmethyl Levofloxacin metabolism->desmethyl action Inhibition of Bacterial DNA Gyrase & Topoisomerase IV desmethyl->action effect Antibacterial Effect action->effect

References

An In-depth Technical Guide to the Chemical Properties of Desmethyl Levofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Levofloxacin (B1675101) Hydrochloride, a primary metabolite of the potent fluoroquinolone antibiotic Levofloxacin, is a compound of significant interest in pharmaceutical research and development. Its presence as a metabolite and a potential impurity in the synthesis of Levofloxacin necessitates a thorough understanding of its chemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical properties of Desmethyl Levofloxacin Hydrochloride, including its physicochemical characteristics, synthesis, purification, and analytical methodologies. The information is curated to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is the N-demethylated form of Levofloxacin, presented as a hydrochloride salt. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for laboratory and developmental work.

PropertyValueSource
IUPAC Name (2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride[1]
Synonyms Levofloxacin Impurity A, (S)-9-Fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Hydrochloride[1]
Molecular Formula C₁₇H₁₉ClFN₃O₄[1]
Molecular Weight 383.8 g/mol [1]
Appearance Off-White to Pale Yellow Solid[2]
Melting Point >220°C (decomposition)[2]
pKa (Strongest Acidic) 5.38 (Predicted)[3]
pKa (Strongest Basic) 8.73 (Predicted)[3]
UV max (λmax) 223, 294, 326 nm[4]

Table 1: Physicochemical Properties of this compound

Solubility

The solubility of this compound has been determined in various common laboratory solvents. This information is critical for the design of analytical methods, formulation studies, and in vitro assays.

SolventSolubility
DMF30 mg/mL
DMSO25 mg/mL
Ethanol1 mg/mL
PBS (pH 7.2)5 mg/mL

Table 2: Solubility Data for this compound[4]

Synthesis and Purification

The synthesis of N-desmethyl levofloxacin is a key step in the preparation of certain levofloxacin derivatives. The general synthetic approach involves the nucleophilic substitution of a difluorinated benzoxazine (B1645224) precursor with piperazine (B1678402).

Synthesis Workflow

The synthesis of N-desmethyl levofloxacin can be visualized as a two-step process starting from a key intermediate.

Synthesis_Workflow A 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H- pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid C N-desmethyl levofloxacin A->C Nucleophilic Substitution B Piperazine B->C E This compound C->E Salt Formation D HCl D->E

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of N-Desmethyl Levofloxacin

A general method for the synthesis of N-desmethyl levofloxacin involves the reaction of piperazine with 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid[5].

  • Reaction Setup: In a suitable reaction vessel, dissolve 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).

  • Addition of Piperazine: Add an excess of piperazine to the reaction mixture.

  • Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-120°C) and monitor the reaction progress by a suitable chromatographic technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent or water.

  • Isolation: Collect the crude N-desmethyl levofloxacin by filtration and wash with an appropriate solvent to remove excess piperazine and other impurities.

  • Conversion to Hydrochloride Salt: To prepare the hydrochloride salt, the isolated free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid. The resulting precipitate is then filtered and dried.

Experimental Protocol: Purification

Crude this compound can be purified by recrystallization to remove process-related impurities.

  • Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of a polar solvent (e.g., ethanol, acetonitrile) and water is often effective.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methodologies

The quantification and impurity profiling of this compound are crucial for quality control. HPLC and LC-MS are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods have been reported for the analysis of levofloxacin and its impurities, including desmethyl levofloxacin.

ParameterCondition 1Condition 2
Column C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1 M Phosphate buffer8.5g ammonium (B1175870) acetate, 1.25g cupric sulphate, and 1.0g L-Isoleucine in 1000ml water
Mobile Phase B Acetonitrile:Methanol (15:25)Methanol
Gradient/Isocratic Isocratic (60:40 A:B)Isocratic (70:30 A:B)
Flow Rate 1.0 mL/min0.7 mL/min
Detection UV at 287 nmUV at 340 nm
Column Temperature Not specified42°C

Table 3: Exemplary HPLC Conditions for the Analysis of Levofloxacin and its Impurities[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS methods offer higher sensitivity and specificity for the determination of Desmethyl Levofloxacin in biological matrices.

  • Sample Preparation: Protein precipitation is a common method for extracting the analyte from serum or plasma samples.

  • Chromatography: A C18 reversed-phase column is typically used with a gradient elution of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: Detection is achieved using a mass spectrometer, often in the positive electrospray ionization (ESI+) mode.

Analytical Workflow

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample (e.g., Bulk Drug, Biological Fluid) B Extraction / Dilution A->B C HPLC / LC-MS System B->C D Data Acquisition C->D E Chromatogram D->E F Quantification / Identification E->F

Caption: General workflow for the analysis of Desmethyl Levofloxacin.

Pharmacological Properties

Mechanism of Action

As a metabolite of Levofloxacin, Desmethyl Levofloxacin is believed to exert its antibacterial effect through a similar mechanism. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.

In Vitro Antibacterial Activity

N-desmethyl Levofloxacin has been shown to be an active metabolite with activity against a range of bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
S. aureus4
S. epidermidis1
B. subtilis1
E. coli0.012
P. aeruginosa>4
K. pneumoniae0.25

Table 4: In Vitro Antibacterial Activity of N-desmethyl Levofloxacin[4]

Conclusion

This technical guide provides a detailed overview of the chemical properties of this compound. The tabulated data on its physicochemical properties, along with the described protocols for its synthesis, purification, and analysis, offer a valuable resource for professionals in the pharmaceutical sciences. A thorough understanding of this compound is essential for the development of safe and effective levofloxacin-based therapies and for ensuring the quality of the active pharmaceutical ingredient.

References

Understanding the Formation of Levofloxacin Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of impurities in levofloxacin (B1675101), a widely used fluoroquinolone antibiotic. Understanding the origin, structure, and formation pathways of these impurities is critical for ensuring the quality, safety, and efficacy of levofloxacin drug products. This document summarizes key findings from scientific literature on process-related and degradation-related impurities, outlines analytical methodologies for their detection, and presents visual representations of degradation pathways and experimental workflows.

Core Concepts in Levofloxacin Impurity Formation

Impurities in levofloxacin can arise from two primary sources: the manufacturing process and degradation of the drug substance over time.[1] Process-related impurities are byproducts formed during the synthesis of the levofloxacin molecule.[1][2] These can include starting materials, intermediates, and products of side reactions.[2] Degradation products, on the other hand, result from the chemical breakdown of levofloxacin when exposed to stress conditions such as light, heat, humidity, acid, base, and oxidation.[1][3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the acceptable levels of these impurities in pharmaceutical products.[1]

Common Levofloxacin Impurities and Their Origins

Several impurities have been identified and characterized in levofloxacin bulk drug and finished dosage forms. These are often designated by letters (e.g., Impurity A, B, C) in pharmacopeias. The United States Pharmacopeia (USP) lists several known impurities.[5][6][7] Some of the commonly reported impurities include:

  • Levofloxacin Related Compound A: (S)-9-Fluoro-3-methyl-10-(piperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][7][8]-benzoxazine-6-carboxylic acid.[9]

  • Levofloxacin Related Compound B: (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][7][8]-benzoxazine-6-carboxylic acid.[9]

  • Levofloxacin N-oxide: A significant degradation product formed under oxidative and photolytic conditions.[10]

  • Desmethyl Levofloxacin: Results from the demethylation of the piperazine (B1678402) ring.[8]

  • Decarboxylated Levofloxacin: Formed through the loss of the carboxylic acid group.[8]

The formation of these and other impurities is often influenced by the specific synthetic route used in manufacturing and the storage conditions of the drug product.[2][5]

Degradation Pathways of Levofloxacin

Levofloxacin is susceptible to degradation under various stress conditions, leading to the formation of multiple degradation products. The primary degradation pathways involve:

  • Oxidation: Exposure to oxidizing agents can lead to the formation of Levofloxacin N-oxide and other oxidative degradation products.[3][4] Significant degradation has been observed under oxidative stress.[3]

  • Photodegradation: Exposure to light, particularly daylight, can cause the formation of Levofloxacin N-oxide.[10] Levofloxacin solutions should be protected from direct daylight to maintain stability.[10]

  • Acid and Base Hydrolysis: Levofloxacin can undergo hydrolysis under acidic and basic conditions, although it is relatively more stable towards basic hydrolysis.[11] Slight degradation is observed in acidic stress.[3][4]

  • Other Mechanisms: Other reported degradation mechanisms include demethylation, defluorination, decarboxylation, deamination, and hydroxylation, which can lead to a variety of transformation products.[8]

The following diagram illustrates a simplified overview of the major degradation pathways of levofloxacin.

G Simplified Degradation Pathways of Levofloxacin cluster_stress Stress Conditions cluster_products Degradation Products Levofloxacin Levofloxacin Oxidative_Stress Oxidative Stress (e.g., H2O2) Levofloxacin->Oxidative_Stress Exposure Photolytic_Stress Photolytic Stress (e.g., Daylight) Levofloxacin->Photolytic_Stress Exposure Acidic_Hydrolysis Acidic Hydrolysis (e.g., HCl) Levofloxacin->Acidic_Hydrolysis Exposure Levofloxacin_N_Oxide Levofloxacin N-oxide Oxidative_Stress->Levofloxacin_N_Oxide Forms Other_Oxidative_Degradants Other Oxidative Degradants Oxidative_Stress->Other_Oxidative_Degradants Forms Photolytic_Stress->Levofloxacin_N_Oxide Forms Hydrolytic_Products Hydrolytic Products Acidic_Hydrolysis->Hydrolytic_Products Forms

Caption: Simplified Degradation Pathways of Levofloxacin.

Quantitative Data on Impurity Formation

The following table summarizes quantitative data from forced degradation studies, illustrating the extent of levofloxacin degradation and impurity formation under various stress conditions.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Major Degradation ProductsReference
Acid Hydrolysis5.0 M HCl--Minor-[4]
Base Hydrolysis5.0 M NaOH--No significant degradation-[4]
Oxidative30% H2O2--SignificantLevofloxacin N-oxide[4]
Thermal--105 °CNo significant degradation-[4]
PhotolyticDaylight-Room TemperatureSlightLevofloxacin N-oxide[10]
PhotocatalyticBiVO4 catalyst, visible light170 min-~76%Multiple products[8]

Experimental Protocols for Impurity Analysis

The analysis of levofloxacin impurities is predominantly carried out using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for identification.[1][12]

Representative HPLC Method for Levofloxacin and its Impurities

This protocol is a composite based on several reported methods.[3][5][11]

1. Chromatographic Conditions:

  • Column: Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: A mixture of a buffer solution and an organic modifier. For example, a buffer of 8.5 g/L ammonium (B1175870) acetate, 1.25 g/L cupric sulfate, and 1.0 g/L L-Isoleucine in water, mixed with methanol (B129727) in a 70:30 v/v ratio.[5]

  • Flow Rate: 0.7 mL/min.[5]

  • Column Temperature: 42°C.[5]

  • Detector Wavelength: 340 nm.[5]

  • Injection Volume: 25 µL.[5]

2. Preparation of Solutions:

  • Diluent: Mobile phase.[5]

  • Standard Solution: Prepare a solution of levofloxacin reference standard of a known concentration in the diluent.

  • Sample Solution: Dissolve the levofloxacin drug substance or a crushed tablet in the diluent to obtain a solution of a specific concentration.

3. System Suitability:

  • Inject the standard solution multiple times (e.g., five replicates).

  • The relative standard deviation (RSD) of the peak areas for the principal peak should be not more than 2.0%.

  • The tailing factor for the levofloxacin peak should be not more than 1.8.[5]

4. Analysis:

  • Inject the sample solution into the chromatograph.

  • Record the chromatogram and identify the peaks corresponding to levofloxacin and its impurities based on their retention times relative to the main peak.

  • Quantify the impurities using a suitable method, such as area normalization or by comparison to a reference standard of the impurity.

The following diagram illustrates a typical experimental workflow for the analysis of levofloxacin impurities.

G Experimental Workflow for Levofloxacin Impurity Analysis cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Levofloxacin Reference Standard Solution System_Suitability Perform System Suitability Tests Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution (Drug Substance or Product) Inject_Sample Inject Sample Solution Prep_Sample->Inject_Sample Prep_Mobile_Phase Prepare Mobile Phase and Diluent Prep_Mobile_Phase->System_Suitability Prep_Mobile_Phase->Inject_Sample System_Suitability->Inject_Sample If Passes Chromatogram Record Chromatogram Inject_Sample->Chromatogram Identify_Peaks Identify Impurity Peaks (by Retention Time) Chromatogram->Identify_Peaks Quantify_Impurities Quantify Impurities (e.g., Area %) Identify_Peaks->Quantify_Impurities Report Generate Report Quantify_Impurities->Report

Caption: Experimental Workflow for Levofloxacin Impurity Analysis.

Conclusion

The control of impurities in levofloxacin is a critical aspect of pharmaceutical development and manufacturing. A thorough understanding of the potential process-related impurities and degradation pathways is essential for developing robust manufacturing processes and stable formulations. The implementation of validated, stability-indicating analytical methods is necessary to ensure that the levels of impurities are maintained within acceptable limits throughout the shelf life of the drug product, thereby safeguarding patient safety and ensuring therapeutic efficacy.

References

Preliminary Toxicological Assessment of Desmethyl Levofloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethyl Levofloxacin (B1675101) is a known metabolite of the widely used fluoroquinolone antibiotic, Levofloxacin. As with any drug metabolite or impurity, a thorough toxicological assessment is crucial to ensure patient safety. This technical guide provides a preliminary toxicological assessment of Desmethyl Levofloxacin, based on available data for the parent compound and related impurities, and framed within the context of current regulatory guidelines. Due to the limited publicly available toxicological data specific to Desmethyl Levofloxacin, this document emphasizes a "read-across" approach and outlines the necessary experimental protocols for a comprehensive evaluation. The primary focus is on genotoxicity and cardiovascular safety, two key areas of concern for pharmaceutical impurities.

Introduction

Levofloxacin is a broad-spectrum antibiotic that is primarily excreted unchanged in the urine. A small fraction, typically less than 5%, is metabolized into Desmethyl-levofloxacin and Levofloxacin N-oxide.[1][2][3][4][5][6] While Desmethyl Levofloxacin is a minor metabolite, its toxicological profile must be understood to ensure the overall safety of Levofloxacin. This guide summarizes the current state of knowledge and provides a roadmap for a formal toxicological assessment.

A safety data sheet for N-desmethyl Levofloxacin classifies it under "Acute toxicity, oral (Category 4)" with the hazard statement "Harmful if swallowed".[7][8] However, specific quantitative data such as an LD50 value are not publicly available.[7]

Regulatory Framework for Impurity Assessment: ICH M7 Guideline

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[9][10][11][12][13] This guideline is central to the toxicological evaluation of impurities like Desmethyl Levofloxacin. The general principle involves a stepwise approach, starting with an in silico assessment of the molecule's structure for any alerts for mutagenicity. Depending on the outcome, in vitro and potentially in vivo studies are then conducted.

Below is a diagram illustrating the decision-making workflow according to the ICH M7 guideline.

ICH_M7_Workflow start Identify Impurity: Desmethyl Levofloxacin in_silico In Silico Assessment (Q)SAR for mutagenicity start->in_silico structural_alert Structural Alert for Mutagenicity? in_silico->structural_alert ames_test Conduct Bacterial Reverse Mutation Assay (Ames Test) structural_alert->ames_test Alert Present control_as_non_mutagen Control as a Non-Mutagenic Impurity (According to ICH Q3A/B) structural_alert->control_as_non_mutagen No Alert ames_result Ames Test Positive? ames_test->ames_result control_as_mutagen Control as a Mutagenic Impurity (Apply TTC-based limit or provide compound-specific risk assessment) ames_result->control_as_mutagen Yes ames_result->control_as_non_mutagen No no_alert No Structural Alert alert_present Alert Present

Caption: ICH M7 Guideline Workflow for Impurity Assessment.

Comparative Toxicology of Levofloxacin and its Impurities

In the absence of direct toxicological data for Desmethyl Levofloxacin, a comparative analysis with the parent drug, Levofloxacin, and its other known impurities is informative.

Genotoxicity
  • Levofloxacin: The parent drug, Levofloxacin, has been studied for its mutagenic potential. In vitro studies, such as the sister chromatid exchange and chromosomal aberration tests, showed positive dose-dependent responses.[3] However, in vivo studies, including the mouse micronucleus test and unscheduled DNA synthesis test, did not show any mutagenicity.[3] This suggests that while there is some in vitro potential for genotoxicity, it may not translate to an in vivo effect under normal therapeutic use.[3]

This "alert-positive, Ames-negative" profile for other Levofloxacin impurities suggests that a similar outcome might be possible for Desmethyl Levofloxacin. However, this can only be confirmed through experimental testing.

Cardiovascular Safety (hERG Channel Inhibition)

Fluoroquinolones as a class have been associated with QT interval prolongation, which is a risk factor for torsades de pointes. This effect is often mediated by the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Studies have shown that some fluoroquinolones, such as sparfloxacin (B39565) and moxifloxacin, inhibit hERG currents.[18] Ciprofloxacin, however, did not show this effect.[18] Given this class effect, it is prudent to evaluate the potential for hERG inhibition by Desmethyl Levofloxacin.

Recommended Experimental Protocols

Based on the ICH M7 guideline and the toxicological profile of related compounds, the following experimental studies are recommended for a comprehensive toxicological assessment of Desmethyl Levofloxacin.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

Experimental Protocol (based on OECD Guideline 471):

  • Strain Selection: Utilize a minimum of five bacterial strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102.[10] This combination detects both frameshift and base-pair substitution mutations.

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

  • Dose Selection: Use a minimum of five different analyzable concentrations of Desmethyl Levofloxacin, with the highest concentration being 5000 µ g/plate or the limit of solubility/cytotoxicity.

  • Exposure Method: Employ either the plate incorporation method or the pre-incubation method. In the plate incorporation method, the test substance, bacteria, and molten top agar (B569324) (with or without S9) are mixed and poured onto minimal glucose agar plates. In the pre-incubation method, the test substance and bacteria are incubated together before being mixed with the top agar and plated.

  • Controls: Include both negative (vehicle) and positive controls (known mutagens specific to each bacterial strain and metabolic activation condition) in each experiment.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control.

Ames_Test_Workflow start Prepare Bacterial Strains (e.g., S. typhimurium, E. coli) dose_prep Prepare Test Substance Concentrations and Controls (Positive and Negative) start->dose_prep exposure Expose Bacteria to Test Substance (Plate Incorporation or Pre-incubation) dose_prep->exposure with_s9 With Metabolic Activation (S9) exposure->with_s9 without_s9 Without Metabolic Activation exposure->without_s9 incubation Incubate Plates at 37°C for 48-72 hours with_s9->incubation without_s9->incubation colony_count Count Revertant Colonies incubation->colony_count data_analysis Analyze Data and Compare to Controls colony_count->data_analysis result Determine Mutagenic Potential data_analysis->result

Caption: Experimental Workflow for the Ames Test.

In Vitro Mammalian Cell Micronucleus Assay

The in vitro micronucleus test is designed to detect genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells.[9] These micronuclei contain either chromosome fragments (from clastogenic events) or whole chromosomes (from aneugenic events).

Experimental Protocol (based on OECD Guideline 487):

  • Cell Line Selection: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells.[9][11][12]

  • Metabolic Activation: As with the Ames test, perform the assay with and without an S9 metabolic activation system.[11]

  • Dose Selection and Cytotoxicity: Determine the appropriate concentration range of Desmethyl Levofloxacin based on a preliminary cytotoxicity assay. The highest concentration should induce approximately 50-60% cytotoxicity.

  • Treatment: Treat the cell cultures with at least three analyzable concentrations of the test substance and with positive and negative controls. The treatment duration is typically 3-6 hours with S9 and for a longer period (e.g., 24 hours) without S9.

  • Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Micronucleus_Assay_Workflow start Culture Mammalian Cells (e.g., CHO, Lymphocytes) cytotoxicity Preliminary Cytotoxicity Assay to Determine Dose Range start->cytotoxicity treatment Treat Cells with Test Substance and Controls cytotoxicity->treatment with_s9 With Metabolic Activation (S9) treatment->with_s9 without_s9 Without Metabolic Activation treatment->without_s9 cyto_b Add Cytochalasin B to Block Cytokinesis with_s9->cyto_b without_s9->cyto_b harvest Harvest, Fix, and Stain Cells cyto_b->harvest scoring Score Micronuclei in Binucleated Cells harvest->scoring analysis Statistical Analysis of Data scoring->analysis result Determine Genotoxic Potential analysis->result

Caption: Experimental Workflow for the In Vitro Micronucleus Assay.

hERG Potassium Channel Assay

This assay is crucial for assessing the potential of a compound to cause QT interval prolongation. The whole-cell patch-clamp technique is the gold standard for this evaluation.

Experimental Protocol (Manual Patch-Clamp):

  • Cell Line: Use a mammalian cell line stably expressing the hERG potassium channel, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.

  • Solutions: Prepare appropriate intracellular and extracellular recording solutions. The test compound is dissolved in the extracellular solution at various concentrations.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a specific voltage-clamp protocol to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels. The FDA recommends a specific "step-ramp" protocol for CiPA (Comprehensive in vitro Proarrhythmia Assay) studies.[16]

    • Record baseline hERG currents in the absence of the test compound.

  • Compound Application: Perfuse the cell with increasing concentrations of Desmethyl Levofloxacin and record the hERG currents at each concentration until a steady-state effect is observed.

  • Controls: Use a vehicle control and a positive control (a known hERG inhibitor like dofetilide (B1670870) or E-4031) to validate the assay.

  • Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Calculate the percentage of current inhibition relative to the baseline. Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the IC50 value (the concentration that causes 50% inhibition).

hERG_Assay_Workflow start Culture Cells Stably Expressing hERG Channels patch_clamp Establish Whole-Cell Patch-Clamp Configuration start->patch_clamp voltage_protocol Apply Voltage-Clamp Protocol to Elicit hERG Currents patch_clamp->voltage_protocol baseline Record Baseline hERG Current voltage_protocol->baseline compound_app Perfuse with Increasing Concentrations of Test Compound baseline->compound_app record_current Record hERG Current at Each Concentration compound_app->record_current washout Washout and Application of Positive Control record_current->washout analysis Analyze Current Inhibition and Calculate IC50 washout->analysis result Determine Potential for hERG Channel Blockade analysis->result

Caption: Experimental Workflow for the hERG Patch-Clamp Assay.

Data Presentation

The following tables summarize the available quantitative toxicological data for Levofloxacin and its impurities. It is important to note the absence of specific data for Desmethyl Levofloxacin.

Table 1: Acute Toxicity Data

CompoundSpeciesRouteLD50Reference
LevofloxacinMouseOral1881 mg/kg[1]
RatOral1478 mg/kg[1]
MonkeyOral>250 mg/kg[1]
Desmethyl Levofloxacin -OralNo data available[7]

Table 2: Genotoxicity Data

CompoundAssaySystemMetabolic Activation (S9)ResultReference
LevofloxacinAmes TestS. typhimurium, E. coliWith & WithoutNegative[3]
Chromosomal AberrationChinese Hamster Cells-Positive (Dose-dependent)[3]
Sister Chromatid ExchangeChinese Hamster Cells-Positive (Dose-dependent)[3]
Mouse Micronucleus TestIn vivo-Negative[3]
Levofloxacin N-oxideMouse Lymphoma AssayIn vitroWith & WithoutNegative[2][14]
Chromosomal AberrationCHL CellsWith & WithoutNegative (with a slight increase at high dose with S9)[2][14]
Descarboxyl LevofloxacinAmes TestIn vitroWith & WithoutNegative[15][16][17]
Chromosomal AberrationCHL CellsWith & WithoutNegative (with a slight increase at high dose with S9)[15][16][17]
Desmethyl Levofloxacin All--No data available

Table 3: Cardiovascular Safety Data

CompoundAssayIC50Reference
MoxifloxacinhERG Patch-Clamp29 µM (at 35°C)
SparfloxacinhERG Patch-Clamp13.5 µg/ml[18]
CiprofloxacinhERG Patch-ClampNo effect up to 100 µg/ml[18]
Desmethyl Levofloxacin hERG Patch-ClampNo data available

Conclusion and Recommendations

The preliminary toxicological assessment of Desmethyl Levofloxacin is currently limited by the lack of specific experimental data. However, based on its status as a minor metabolite of Levofloxacin and the toxicological profiles of other Levofloxacin impurities, a tentative assessment can be made. The available information suggests that while an in silico structural alert for mutagenicity may be present (a common feature for quinolone structures), it is plausible that Desmethyl Levofloxacin would be non-mutagenic in subsequent in vitro assays, similar to Levofloxacin N-oxide and Descarboxyl Levofloxacin.

To provide a definitive toxicological assessment and to comply with regulatory expectations, the following studies are strongly recommended:

  • In Silico Assessment: Conduct a computational toxicology assessment using (Q)SAR models to identify any potential structural alerts for mutagenicity.

  • Ames Test: Perform a bacterial reverse mutation assay as per OECD Guideline 471.

  • In Vitro Mammalian Cell Micronucleus Assay: If the Ames test is negative but there are structural alerts, or as a standard part of a comprehensive assessment, conduct an in vitro micronucleus assay according to OECD Guideline 487.

  • hERG Assay: Given the class-related risk of QT prolongation with fluoroquinolones, a hERG potassium channel assay should be performed to assess the potential for cardiovascular toxicity.

The results of these studies will provide the necessary data to establish a safe level of exposure for Desmethyl Levofloxacin and to ensure that it does not pose a significant risk to patient safety.

References

Desmethyl Levofloxacin Hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Desmethyl Levofloxacin (B1675101) Hydrochloride

Introduction

Desmethyl Levofloxacin, a primary metabolite of the broad-spectrum fluoroquinolone antibiotic Levofloxacin, is a compound of significant interest in pharmaceutical research and development.[1][2] Levofloxacin is widely used to treat a variety of bacterial infections.[3] Its metabolism in humans is limited, with less than 5% of an administered dose being recovered in the urine as its desmethyl and N-oxide metabolites.[1][4] Understanding the properties, synthesis, and analytical quantification of Desmethyl Levofloxacin is crucial for comprehensive pharmacokinetic studies, impurity profiling, and toxicological assessments of the parent drug. This guide provides a detailed overview of Desmethyl Levofloxacin Hydrochloride, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Desmethyl Levofloxacin is available commercially as both a free base and a hydrochloride salt. It is essential to distinguish between these forms, as their properties, including CAS numbers and molecular weights, differ. The following table summarizes the key physicochemical data for both entities.

PropertyDesmethyl Levofloxacin (Free Base)This compound
Synonyms (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(piperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de][2][5]benzoxazine-6-carboxylic acid[6]Levofloxacin Related Compound A; DN 5455 Hydrochloride[5]
CAS Number 117707-40-1[5][7][8]2254176-11-7[9][10][11]
Molecular Formula C₁₇H₁₈FN₃O₄[7][8][12]C₁₇H₁₉ClFN₃O₄[5][9][10][13]
Molecular Weight 347.34 g/mol [7][8][12]383.8 g/mol [5][9][11][13]
Appearance -Off-White to Pale Yellow Solid[13]
Melting Point ->220°C (decomposition)[13]
Purity >98%[8]>95% (HPLC)[7]
Storage Temperature -20°C[7]-20°C[13]

Molecular Structure

The core structure of Desmethyl Levofloxacin is identical to that of Levofloxacin, with the exception of the methyl group on the piperazine (B1678402) ring, which is absent in the metabolite.

G cluster_levofloxacin Levofloxacin cluster_desmethyl Desmethyl Levofloxacin cluster_metabolism Metabolic Pathway levo levo desmethyl desmethyl Levofloxacin Levofloxacin Desmethyl_Levofloxacin Desmethyl_Levofloxacin Levofloxacin->Desmethyl_Levofloxacin Demethylation Levofloxacin_N_oxide Levofloxacin_N_oxide Levofloxacin->Levofloxacin_N_oxide N-oxidation

Caption: Metabolic conversion of Levofloxacin to its primary metabolites.

Pharmacological Activity

There are conflicting reports regarding the pharmacological activity of Desmethyl Levofloxacin. While several sources state that the metabolites of Levofloxacin, including Desmethyl Levofloxacin, possess little relevant pharmacological activity,[1][4][14] other studies characterize it as an active metabolite. One study determined the Minimum Inhibitory Concentrations (MICs) of N-desmethyl Levofloxacin against a panel of bacteria, demonstrating its antibacterial properties.[15]

The table below presents the reported MIC values.[15]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Staphylococcus epidermidis1
Bacillus subtilis1
Escherichia coli0.012
Pseudomonas aeruginosa>4
Klebsiella pneumoniae0.25

The mechanism of action for Levofloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][16] It is presumed that any antibacterial activity exhibited by Desmethyl Levofloxacin would proceed via the same mechanism.

cluster_gyrase Gyrase Action cluster_topo Topoisomerase IV Action Fluoroquinolone Fluoroquinolone (e.g., Levofloxacin) DNA_Gyrase Bacterial DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA Decatenated_DNA Decatenated Daughter DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA Introduces negative supercoils Replication DNA Replication Supercoiled_DNA->Replication Decatenated_DNA->Replication Catenated_DNA Catenated Daughter DNA Catenated_DNA->Decatenated_DNA Decatenates

Caption: Mechanism of action for fluoroquinolone antibiotics.

Synthesis and Experimental Protocols

Synthesis of N-Desmethyl Levofloxacin

N-Desmethyl Levofloxacin can be prepared via the reaction of piperazine with 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][2][5]benzoxazine-6-carboxylic acid (Compound 10).[17] This intermediate serves as a precursor for synthesizing various N-substituted analogs of Levofloxacin.

  • Protocol: The synthesis involves a nucleophilic reaction where piperazine is introduced to Compound 10.[17] This method has been utilized as a basis for preparing other N-substituted piperazinyl quinolones.[17] Further derivatization can be achieved by reacting the resulting N-desmethyl levofloxacin with compounds like thienylethyl bromide derivatives.[17]

Analytical Methods for Quantification

Accurate quantification of Desmethyl Levofloxacin is critical for pharmacokinetic and metabolic studies. Various high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for its determination in biological matrices.

The following table summarizes several published analytical methods.

MethodMatrixColumnMobile Phase / ElutionDetectionRef.
LC-MS/MS Human Serum-Gradient elution with ultra-pure water, acetonitrile, and an aqueous buffer (ammonium acetate, acetic acid, trifluoroacetic acid).ESI+ Quadrupole MS in SRM mode.[18][19]
HPLC -Purospher®STAR RP-18 endcappedSolution A: 1.7 g/L of tetrabutylammonium (B224687) hydrogen sulfate (B86663), 0.44 g/L of anhydrous dibasic sodium phosphate. Solution B: Acetonitrile. Gradient elution.UV[6]
HPLC -Shim-pack GIST C18Isocratic elution with a solution of L-isoleucine and cupric sulfate pentahydrate in water, mixed with acetonitrile.UV (294 nm)[20]
Example Experimental Protocol: LC-MS/MS in Human Serum

A rapid and sensitive method for the simultaneous determination of levofloxacin and desmethyl-levofloxacin in human serum has been established.[19]

  • Sample Preparation: Protein precipitation is used for sample cleanup.

  • Chromatography: The method utilizes a gradient elution with a total run time of 2.5 minutes. The retention time for desmethyl-levofloxacin is approximately 1.6 minutes.

  • Mass Spectrometry: A quadruple mass spectrometer with an electrospray ionization (ESI) source operating in positive mode is used. Quantitation is achieved using selected reaction monitoring (SRM).

  • Validation: The method is validated for linearity, precision, accuracy, and stability. The standard curve is linear over a concentration range of 0.10 to 4.99 mg/L, with a lower limit of quantification (LLOQ) of 0.10 mg/L.[19]

Start Human Serum Sample Precipitation Protein Precipitation Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis (Gradient Elution, ESI+) Supernatant->LC_MS Data Data Acquisition (SRM) LC_MS->Data Quant Quantification Data->Quant

Caption: Workflow for LC-MS/MS analysis of Desmethyl Levofloxacin.

Conclusion

This compound is a key metabolite in the study of Levofloxacin's pharmacology. This guide provides essential technical data, including its distinct physicochemical properties, molecular structure, and a summary of its debated pharmacological activity. Detailed protocols for its synthesis and, more critically, its analytical quantification in biological matrices have been presented. The provided workflows and methodologies offer a robust foundation for researchers engaged in drug metabolism studies, clinical pharmacology, and the development of related pharmaceutical products.

References

Methodological & Application

Application Note and Protocol for LC-MS/MS Detection of Levofloxacin and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the simultaneous quantification of levofloxacin (B1675101) and its major metabolites, desmethyl-levofloxacin and levofloxacin-N-oxide, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling in the drug development process.

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Monitoring its concentration and that of its metabolites in plasma is essential to ensure therapeutic efficacy and safety. Levofloxacin undergoes limited metabolism in humans, with desmethyl-levofloxacin and levofloxacin-N-oxide being the two primary metabolites identified.[1] This protocol outlines a robust and sensitive LC-MS/MS method for their simultaneous determination.

Metabolic Pathway of Levofloxacin

Levofloxacin is primarily excreted unchanged in the urine.[2][3] However, a small fraction is metabolized in the liver to form desmethyl-levofloxacin and levofloxacin-N-oxide.[1][4][5]

G Levofloxacin Levofloxacin C18H20FN3O4 Desmethyl Desmethyl-levofloxacin C17H18FN3O4 Levofloxacin->Desmethyl Demethylation N_oxide Levofloxacin-N-oxide C18H20FN3O5 Levofloxacin->N_oxide N-oxidation

Figure 1: Metabolic pathway of levofloxacin.

Experimental Workflow

The overall experimental workflow for the analysis of levofloxacin and its metabolites in plasma is depicted below.

G cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Collect Blood Sample B Centrifuge to Separate Plasma A->B C Plasma Aliquoting B->C D Protein Precipitation (e.g., with Acetonitrile (B52724) or Methanol) C->D E Vortex & Centrifuge D->E F Collect Supernatant E->F G Inject into LC-MS/MS System F->G H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Peak Integration I->J K Quantification using Calibration Curve J->K

Figure 2: Experimental workflow for plasma analysis.

Detailed Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting levofloxacin and its metabolites from plasma samples.[6]

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (or methanol) containing the internal standard (e.g., a stable isotope-labeled levofloxacin).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex briefly and inject an aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions

The following chromatographic conditions are recommended for the separation of levofloxacin and its metabolites.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Run Time 5 - 10 minutes

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05
Mass Spectrometry Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon

MRM Transitions:

The following MRM transitions should be used for the quantification and confirmation of each analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Levofloxacin 362.2318.220 - 30
362.2261.130 - 40
Desmethyl-levofloxacin 348.2304.220 - 30
348.2235.135 - 45
Levofloxacin-N-oxide 378.2360.215 - 25
378.2332.225 - 35
Internal Standard (e.g., Levofloxacin-d8) 370.2326.220 - 30

Note: Collision energies should be optimized for the specific instrument being used. The precursor ion for levofloxacin is [M+H]+, and the product ion at m/z 318.2 corresponds to the loss of CO2 and a fragment of the piperazine (B1678402) ring.[7] For desmethyl-levofloxacin, the precursor ion is also [M+H]+.[6][8] The precursor ion for levofloxacin-N-oxide is [M+H]+ at m/z 378.1.[9]

Data Presentation and Analysis

Calibration Curve and Quality Controls

A calibration curve should be prepared by spiking known concentrations of levofloxacin, desmethyl-levofloxacin, and levofloxacin-N-oxide into blank plasma. The concentration range should encompass the expected concentrations in the study samples. Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the method.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of a typical validated LC-MS/MS method for levofloxacin and its metabolites.

ParameterLevofloxacinDesmethyl-levofloxacinLevofloxacin-N-oxide
Linear Range (ng/mL) 1 - 10001 - 5001 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) 111
Intra-day Precision (%CV) < 15%< 15%< 15%
Inter-day Precision (%CV) < 15%< 15%< 15%
Accuracy (% Bias) ± 15%± 15%± 15%
Recovery (%) > 85%> 85%> 85%

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of levofloxacin and its primary metabolites in plasma using LC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for a wide range of applications in clinical and pharmaceutical research. Adherence to these protocols will enable researchers to obtain reliable and accurate data for pharmacokinetic and metabolic studies of levofloxacin.

References

Application Notes and Protocols for Chiral Separation of Levofloxacin and its Enantiomeric Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin (B1675101) is the chirally pure S-(-)-enantiomer of the racemic drug ofloxacin.[1] Its antibacterial activity is significantly higher than that of its corresponding R-(+)-enantiomer, which is considered an enantiomeric impurity.[1] Therefore, the accurate determination of the enantiomeric purity of levofloxacin is a critical aspect of quality control in drug development and manufacturing. This document provides detailed application notes and protocols for the chiral separation of levofloxacin and its enantiomeric impurity using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Logical Relationship of Levofloxacin and its Enantiomer

cluster_enantiomers Enantiomers Ofloxacin Ofloxacin (Racemic Mixture) Levofloxacin Levofloxacin (S)-(-)-enantiomer (Active) Ofloxacin->Levofloxacin Chiral Separation R_enantiomer R-(+)-enantiomer (Enantiomeric Impurity) Ofloxacin->R_enantiomer Chiral Separation Levofloxacin->Ofloxacin R_enantiomer->Ofloxacin cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample and Standard Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection PeakID Peak Identification Detection->PeakID Resolution Resolution Calculation PeakID->Resolution Quantification Quantification of Impurity Resolution->Quantification cluster_prep_sfc Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Processing CO2 Supercritical CO2 (Mobile Phase A) SystemEquilibration_SFC System Equilibration CO2->SystemEquilibration_SFC Modifier Organic Modifier (Mobile Phase B) Modifier->SystemEquilibration_SFC SamplePrep_SFC Sample Preparation Injection_SFC Sample Injection SamplePrep_SFC->Injection_SFC SystemEquilibration_SFC->Injection_SFC ChiralSeparation_SFC Chiral Separation on CSP Injection_SFC->ChiralSeparation_SFC Detection_SFC UV or MS Detection ChiralSeparation_SFC->Detection_SFC DataAcquisition_SFC Data Acquisition Detection_SFC->DataAcquisition_SFC Analysis_SFC Peak Analysis and Quantification DataAcquisition_SFC->Analysis_SFC

References

Application Note: Forced Degradation Studies for Levofloxacin Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies provide essential insights into the intrinsic stability of a drug substance, help in elucidating degradation pathways, and are instrumental in developing and validating stability-indicating analytical methods. This application note provides a detailed protocol for conducting forced degradation studies on levofloxacin (B1675101), a broad-spectrum fluoroquinolone antibiotic. The methodologies described herein are designed to identify and quantify degradation products, thereby establishing a comprehensive impurity profile.

Levofloxacin is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2][3][4] Understanding its degradation profile is crucial for ensuring the safety, efficacy, and quality of the final drug product. This document outlines the experimental procedures for subjecting levofloxacin to these stress conditions and the subsequent analysis of the resulting samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.

Experimental Protocols

Materials and Reagents
  • Levofloxacin active pharmaceutical ingredient (API) or drug product

  • Hydrochloric acid (HCl), analytical grade[1][2]

  • Sodium hydroxide (B78521) (NaOH), analytical grade[1][2]

  • Hydrogen peroxide (H₂O₂), 30% solution[2][4]

  • Methanol (B129727), HPLC grade[1]

  • Acetonitrile, HPLC grade[5]

  • Triethylamine, HPLC grade[1][3]

  • Ammonium (B1175870) acetate (B1210297), analytical grade

  • Citric acid monohydrate, analytical grade[5]

  • Orthophosphoric acid, analytical grade[2]

  • Water, HPLC grade or Milli-Q[1]

Equipment
  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Hot air oven

  • Water bath[2]

  • Photostability chamber

  • HPLC system with UV or Photodiode Array (PDA) detector[2][5]

  • LC-MS/MS system[6][7]

  • Vortex mixer

  • Ultrasonic bath

Preparation of Stock and Working Solutions

Levofloxacin Stock Solution (e.g., 1 mg/mL): Accurately weigh 100 mg of levofloxacin and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., mobile phase or a mixture of methanol and water) and make up to the volume. This stock solution can be further diluted to a suitable working concentration for analysis (e.g., 200 µg/mL).[2]

Forced Degradation Procedures

For each condition, a sample of levofloxacin solution is subjected to stress. A control sample (unstressed) should be analyzed concurrently. The extent of degradation should be targeted to be between 10-30% to ensure that the primary degradation products are formed without excessive secondary degradation.[1]

2.4.1. Acid Hydrolysis

  • To 1 mL of levofloxacin stock solution, add 1 mL of 5.0 M HCl.[2]

  • Keep the solution at room temperature or heat in a water bath for a specified period (e.g., 12 hours).[2]

  • After the incubation period, cool the solution to room temperature.

  • Carefully neutralize the solution with an appropriate concentration of NaOH.

  • Dilute to a final concentration with the mobile phase for analysis.

2.4.2. Alkaline Hydrolysis

  • To 1 mL of levofloxacin stock solution, add 1 mL of 5.0 M NaOH.[2]

  • Keep the solution at room temperature or heat in a water bath for a specified period (e.g., 12 hours).[2]

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an appropriate concentration of HCl.

  • Dilute to a final concentration with the mobile phase for analysis. Note: Levofloxacin has shown to be relatively stable towards basic hydrolysis.[1][8]

2.4.3. Oxidative Degradation

  • To 1 mL of levofloxacin stock solution, add 1 mL of 30% H₂O₂.[2]

  • Keep the solution in a water bath for a short period (e.g., 5 minutes), as significant degradation is expected.[2][3]

  • Dilute to a final concentration with the mobile phase for analysis. Note: Levofloxacin is highly susceptible to oxidative stress.[1][2][8]

2.4.4. Thermal Degradation

  • Place the solid levofloxacin powder in a hot air oven maintained at 105°C for 72 hours.[2]

  • Alternatively, reflux a solution of levofloxacin for a specified duration.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed solid or dilute the stressed solution to a final concentration with the mobile phase for analysis.

2.4.5. Photolytic Degradation

  • Expose a solution of levofloxacin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, dilute the solution to a final concentration with the mobile phase for analysis.

Analytical Methodology

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient and the impurities.

HPLC-UV Method for Quantification
  • Column: Cosmosil C18 (250mm x 4.6mm, 5µm) or equivalent.[1]

  • Mobile Phase: A mixture of buffer and methanol (e.g., 68:32 v/v).[1] The buffer can be comprised of 0.05 M citric acid monohydrate and 10 ml of 1.0 M ammonium acetate.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 294 nm or 293 nm.[3][5]

  • Column Temperature: Ambient or controlled (e.g., 35°C).

  • Injection Volume: 10-20 µL.

LC-MS Method for Impurity Identification

For the structural elucidation of unknown impurities, LC-MS/MS is employed. The chromatographic conditions can be similar to the HPLC-UV method, but the mobile phase must be compatible with the mass spectrometer (i.e., using volatile buffers like ammonium acetate or formic acid).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Analysis: Full scan mode for detecting all possible ions and product ion scan mode for fragmentation analysis to aid in structural identification.

  • Common degradation pathways for levofloxacin include demethylation, defluorination, decarboxylation, deamination, and hydroxylation.[6][9] A plausible degradation pathway also includes N-oxidation under oxidative conditions and piperazinyl ring cleavage under photolytic stress.[7]

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Stress ConditionReagent ConcentrationDuration & Temperature% Degradation of LevofloxacinMajor Degradation Products (Retention Time / m/z)Mass Balance (%)
Acid Hydrolysis 5.0 M HCl12 hours, RTe.g., Minor DegradationImpurity B, Unknown at RT 4.4999.1 - 99.9
Alkaline Hydrolysis 5.0 M NaOH12 hours, RTe.g., No Significant Degradation-99.1 - 99.9
Oxidative Degradation 30% H₂O₂5 min, Water Bathe.g., Significant DegradationUnknown at RT 2.7599.1 - 99.9
Thermal Degradation Solid State72 hours, 105°Ce.g., No Significant Degradation-99.1 - 99.9
Photolytic Degradation ICH Q1B-e.g., Moderate DegradationPiperazinyl ring cleavage products-

Note: The percentage degradation and specific degradation products are illustrative and should be determined experimentally. Mass balance should be calculated to account for all the material after degradation.[2][3]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Levofloxacin Stock Solution Preparation acid Acid Hydrolysis (e.g., 5.0 M HCl) prep->acid base Alkaline Hydrolysis (e.g., 5.0 M NaOH) prep->base oxidative Oxidative Stress (e.g., 30% H2O2) prep->oxidative thermal Thermal Stress (e.g., 105°C) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Impurity Identification hplc->lcms If unknown peaks are observed quant Quantification of Impurities & Assay hplc->quant pathway Elucidate Degradation Pathways lcms->pathway profile Establish Impurity Profile quant->profile pathway->profile G cluster_acid Acidic Stress cluster_oxidative Oxidative Stress cluster_photolytic Photolytic Stress cluster_general General Pathways levo Levofloxacin decarboxyl Decarboxylation levo->decarboxyl H+ n_oxide N-Oxidation levo->n_oxide [O] piperazine_cleavage Piperazinyl Ring Cleavage levo->piperazine_cleavage hv demethyl Demethylation levo->demethyl Various Stress defluoro Defluorination levo->defluoro Various Stress hydroxyl Hydroxylation levo->hydroxyl Various Stress

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin (B1675101) is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] As with any active pharmaceutical ingredient (API), ensuring the purity and stability of levofloxacin is critical for its safety and efficacy. The identification and quantification of related substances, which include impurities from the manufacturing process and degradation products, are key aspects of quality control. This document provides detailed application notes and protocols for the development of analytical methods for levofloxacin and its related substances, with a focus on High-Performance Liquid Chromatography (HPLC).

Impurity Profiling of Levofloxacin

The United States Pharmacopeia (USP) lists several known impurities for levofloxacin.[1][2] However, additional impurities can arise during synthesis and storage.[1][2] A comprehensive analytical method should be able to separate levofloxacin from its known impurities, process-related impurities, and degradation products. Common related substances include Levofloxacin Impurity A, Impurity B, Impurity C, 10-fluoro levofloxacin, and Decarboxy levofloxacin.[1][3]

Analytical Method Development Workflow

A systematic approach is essential for developing a robust and reliable analytical method. The following workflow outlines the key stages involved in the development and validation of an HPLC method for levofloxacin related substances.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application A Literature Review & Pharmacopoeia Methods B Selection of Initial Chromatographic Conditions A->B Inform selection E Method Optimization B->E C Forced Degradation Studies C->E Generate degradants D Sample & Standard Preparation D->E F Specificity E->F Optimized Method G Linearity F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L System Suitability K->L M Routine Quality Control L->M N Stability Studies L->N AnalyticalTechniques cluster_0 Method Selection & Initial Development cluster_1 Method Optimization & Specificity cluster_2 Impurity Identification & Characterization A Pharmacopoeia Methods (e.g., USP) C Initial Method Screening (Column, Mobile Phase) A->C B Literature Search (HPLC, UPLC) B->C D Forced Degradation Studies (ICH Guidelines) C->D E Peak Purity Analysis (PDA Detector) D->E F Resolution Optimization D->F G Mass Spectrometry (LC-MS/MS) E->G F->G Requires further identification H NMR Spectroscopy G->H I Reference Standard Characterization H->I

References

Application Note: Quantification of Desmethyl Levofloxacin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Target Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.

Purpose: This document provides a detailed protocol for the quantification of Desmethyl Levofloxacin, a known impurity and metabolite of Levofloxacin, in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Desmethyl Levofloxacin is a key related substance that must be monitored and quantified in pharmaceutical formulations to ensure product quality, safety, and efficacy. Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have stringent guidelines for the control of impurities in drug substances and products.[1][2] This application note details validated analytical methods for the accurate quantification of Desmethyl Levofloxacin.

Analytical Methods

Two primary methods are presented for the quantification of Desmethyl Levofloxacin: a stability-indicating HPLC method for routine quality control and a highly sensitive UPLC-MS/MS method for trace-level quantification and confirmation.

Method 1: Stability-Indicating HPLC-UV Method

This method is suitable for the separation and quantification of Desmethyl Levofloxacin from Levofloxacin and other related substances in pharmaceutical dosage forms.[1][3]

2.1.1. Experimental Protocol: HPLC-UV

Chromatographic Conditions:

ParameterCondition
Column Cosmosil C18 (250mm x 4.6mm, 5µm) or equivalent L1 packing
Mobile Phase Buffer and Methanol (68:32 v/v)
Buffer: 8.5g ammonium (B1175870) acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water.
Flow Rate 0.7 mL/min
Injection Volume 25 µL
Column Temperature 42°C
UV Detection 340 nm
Run Time 60 minutes

Standard and Sample Preparation:

  • Diluent: Mobile Phase

  • Standard Solution: Prepare a standard solution of Desmethyl Levofloxacin of a known concentration in the diluent.

  • Sample Solution:

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer a quantity of the powder equivalent to 100 mg of Levofloxacin into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.

2.1.2. Method Validation Summary

The HPLC method should be validated according to ICH guidelines.[2] Typical validation parameters are summarized below.

ParameterResult
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%[3]
Precision (% RSD) NMT 10%[3]
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.04 µg/mL[1]
Method 2: UPLC-MS/MS Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of trace levels of Desmethyl Levofloxacin and for confirmatory analysis.[4][5]

2.2.1. Experimental Protocol: UPLC-MS/MS

Chromatographic Conditions:

ParameterCondition
Column Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 5.0 mM Ammonium Acetate Buffer
Mobile Phase B Acetonitrile (B52724) in Methanol (75:25, v/v)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 2.5 - 20 minutes

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage 3500 V
Capillary Temperature 350°C
Scan Mode Selected Reaction Monitoring (SRM)
SRM Transition (Desmethyl Levofloxacin) m/z 348.2 → 318.2[5][6]
SRM Transition (Levofloxacin) m/z 362.1 → 318.1[5]

Standard and Sample Preparation:

  • Standard Solution: Prepare a series of calibration standards of Desmethyl Levofloxacin in a suitable solvent (e.g., methanol/water).

  • Sample Preparation (Protein Precipitation for Serum/Plasma):

    • To 100 µL of the sample, add an internal standard.

    • Add 300 µL of acetonitrile or a mixture of acetonitrile:methanol (83:17% v/v) to precipitate proteins.[5]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Inject the supernatant into the UPLC-MS/MS system.

2.2.2. Method Validation Summary

ParameterResult
Linearity Range 0.10 - 4.99 mg/L[5]
Correlation Coefficient (r²) ≥ 0.998[5]
Accuracy (% Bias) 0.2% to 15.6%[5]
Precision (Within-day, % RSD) 1.5% to 5%[5]
Precision (Between-day, % RSD) 0.0% to 3.3%[5]
Lower Limit of Quantification (LLOQ) 0.10 mg/L[5]

Visualizations

Diagram 1: Experimental Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh and Powder Tablets s2 Dissolve in Diluent s1->s2 s3 Sonicate and Dilute s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject Sample s4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection (340 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify against Standard d1->d2

Caption: Workflow for HPLC-UV analysis of Desmethyl Levofloxacin.

Diagram 2: Logical Relationship in Method Validation

Validation Method Validation (ICH) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion

The described HPLC-UV and UPLC-MS/MS methods are robust and reliable for the quantification of Desmethyl Levofloxacin in pharmaceutical formulations. The HPLC method is well-suited for routine quality control environments, while the UPLC-MS/MS method provides the high sensitivity and specificity required for trace analysis and confirmatory testing. Adherence to these protocols and proper method validation will ensure compliance with regulatory standards and contribute to the overall quality and safety of Levofloxacin products.

References

Application Note: Utilization of Desmethyl Levofloxacin as an Internal Standard for the Bioanalysis of Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Audience: Researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.

Introduction: Levofloxacin (B1675101) is a broad-spectrum fluoroquinolone antibiotic widely used in clinical practice. Accurate quantification of levofloxacin in biological matrices is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. A robust bioanalytical method requires a suitable internal standard (IS) to ensure accuracy and precision by correcting for variability during sample processing and analysis. While stable isotope-labeled internal standards are preferred, the use of a major metabolite, such as desmethyl levofloxacin, can be a viable alternative when a labeled standard is unavailable or cost-prohibitive. This application note provides a detailed protocol for the use of desmethyl levofloxacin as an internal standard for the quantification of levofloxacin in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: The method employs protein precipitation for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer. Desmethyl levofloxacin is added to all samples, calibrators, and quality control samples at a constant concentration. The ratio of the peak area of levofloxacin to the peak area of desmethyl levofloxacin is used to construct a calibration curve and quantify the concentration of levofloxacin in unknown samples.

Experimental Protocols

Materials and Reagents
  • Levofloxacin reference standard

  • Desmethyl levofloxacin reference standard (for use as internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Ammonium (B1175870) acetate

  • Acetic acid

  • Trifluoroacetic acid

  • Human serum (drug-free)

Stock and Working Solutions Preparation
  • Levofloxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of levofloxacin reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol (B129727) or water).

  • Desmethyl Levofloxacin (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 10 mg of desmethyl levofloxacin and dissolve in 10 mL of a suitable solvent.

  • Levofloxacin Working Solutions: Prepare serial dilutions of the levofloxacin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (0.2 mg/L): Dilute the desmethyl levofloxacin stock solution with the precipitation reagent (see section 4).

Calibration Standards and Quality Control Samples
  • Calibration Curve Standards: Spike drug-free human serum with appropriate volumes of levofloxacin working solutions to achieve final concentrations ranging from 0.10 to 5.00 mg/L.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human serum at a minimum of three concentration levels: low, medium, and high (e.g., 0.30, 2.50, and 4.00 mg/L).

Sample Preparation (Protein Precipitation)
  • To 100 µL of serum sample (calibrator, QC, or unknown), add 750 µL of the precipitating reagent containing the internal standard (acetonitrile with 0.2 mg/L desmethyl levofloxacin).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 5 minutes.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 2 µL of the supernatant into the LC-MS/MS system.

Instrumentation and Conditions

Liquid Chromatography
  • HPLC System: A system equipped with a binary pump and autosampler.

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Ultrapure water with 5.0 g/L ammonium acetate, 35 mL/L acetic acid, and 2 mL/L trifluoroacetic acid.[1]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A suitable gradient to ensure separation of levofloxacin and desmethyl levofloxacin.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.[2]

Mass Spectrometry
  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Spray Voltage: 3500 V.[1][2]

  • Capillary Temperature: 350°C.[2]

  • Scan Type: Selected Reaction Monitoring (SRM).

  • Mass Transitions:

    • Levofloxacin: 362.1 m/z → 318.1 m/z.[2][3]

    • Desmethyl Levofloxacin (IS): 348.1 m/z → 310.1 m/z.[2][3]

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of a bioanalytical method using desmethyl levofloxacin as an internal standard for levofloxacin quantification. The data is based on typical validation parameters as per regulatory guidelines (FDA and EMA).

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteConcentration Range (mg/L)Correlation Coefficient (R²)LLOQ (mg/L)
Levofloxacin0.10 - 5.00≥ 0.9980.10

Table 2: Accuracy and Precision

QC LevelNominal Conc. (mg/L)Within-Day Precision (%CV)Between-Day Precision (%CV)Accuracy (%)
Low0.30≤ 5.0≤ 5.095.0 - 105.0
Medium2.50≤ 5.0≤ 5.095.0 - 105.0
High4.00≤ 5.0≤ 5.095.0 - 105.0

Table 3: Recovery and Matrix Effect

AnalyteQC LevelMean Recovery (%)Matrix Effect (%)
LevofloxacinLow90 - 11085 - 115
High90 - 11085 - 115
Desmethyl Levofloxacin (IS)-90 - 11085 - 115

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum 100 µL Serum Sample add_is Add 750 µL Precipitation Reagent with Desmethyl Levofloxacin (IS) serum->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 2 µL supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing

Caption: Bioanalytical workflow for levofloxacin quantification.

Logical_Relationship cluster_processing Sample Processing & Analysis Levofloxacin Levofloxacin (Analyte) Extraction Protein Precipitation Levofloxacin->Extraction Desmethyl_Levofloxacin Desmethyl Levofloxacin (Internal Standard) Desmethyl_Levofloxacin->Extraction Sample_Matrix Serum Matrix (Proteins, Lipids, etc.) Sample_Matrix->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Final Concentration of Levofloxacin LC_MS->Quantification Calculates Ratio

Caption: Rationale for using an internal standard in bioanalysis.

Conclusion: This application note outlines a simple, rapid, and robust LC-MS/MS method for the quantification of levofloxacin in human serum using its metabolite, desmethyl levofloxacin, as an internal standard. The protein precipitation method offers ease of use and high throughput. The described method meets the general requirements for bioanalytical method validation and can be effectively applied in clinical and research settings for therapeutic drug monitoring and pharmacokinetic studies of levofloxacin. While a stable isotope-labeled internal standard is generally the preferred choice, this method provides a reliable alternative.

References

Application Note: Protocol for Solid-Phase Extraction of Fluoroquinolone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fluoroquinolones are a class of synthetic broad-spectrum antibiotics widely used in human and veterinary medicine.[1] After administration, they are metabolized into various compounds, with some metabolites retaining antibacterial activity. For instance, enrofloxacin (B1671348) is metabolized into the active compound ciprofloxacin.[2] Due to their widespread use, monitoring the residues of both parent compounds and their metabolites in biological matrices like plasma, milk, and tissue is crucial for ensuring food safety and for pharmacokinetic studies.[1][3]

Solid-phase extraction (SPE) is a highly effective and commonly used technique for sample clean-up and concentration of fluoroquinolones and their metabolites prior to chromatographic analysis.[2][4][5] This method removes interfering substances from complex matrices, thereby improving the accuracy and sensitivity of subsequent analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] This document provides a detailed protocol for the SPE of fluoroquinolone metabolites from biological samples.

Principle of Solid-Phase Extraction The protocol primarily utilizes reversed-phase or hydrophilic-lipophilic balanced (HLB) SPE cartridges. Fluoroquinolones, being amphoteric compounds, can exist in cationic, anionic, or zwitterionic forms depending on the pH.[7] The sorbent retains the analytes from the sample matrix based on hydrophobic and/or polar interactions. Interfering compounds with weaker interactions are washed away, and the target analytes are then eluted with a small volume of an appropriate organic solvent, often acidified to ensure the analytes are in a soluble form. This process effectively cleans and concentrates the sample for analysis.

Experimental Protocol: Extraction from Biological Fluids (Plasma/Milk)

This protocol outlines a general procedure using a polymeric reversed-phase SPE sorbent (e.g., Oasis HLB), which is widely applicable for fluoroquinolone analysis.[1]

1. Materials and Reagents

  • SPE Cartridges: Oasis HLB (60 mg, 3 mL) or equivalent C18 cartridges.[1][2]

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (HPLC-grade or equivalent).

  • Acids/Bases: Formic acid, Acetic acid, Ammonium hydroxide.

  • Apparatus: SPE vacuum manifold, centrifuge, nitrogen evaporator, vortex mixer, analytical balance.

2. Sample Pre-treatment (Protein Precipitation) For matrices like milk or plasma, protein precipitation is a critical first step.[1][8]

  • Pipette 1.0 mL of the sample (e.g., milk, plasma) into a centrifuge tube.

  • Add 3.0 mL of acetonitrile containing 1% formic acid to precipitate proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

3. Solid-Phase Extraction Procedure The following steps should be performed using an SPE vacuum manifold. Adjust flow rates to approximately 1-2 mL/min.[9]

  • Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.[9]

    • Pass 3 mL of water through the cartridge to equilibrate the sorbent. Do not allow the cartridge to dry.[9]

  • Sample Loading:

    • Load the entire volume of the collected supernatant from the pre-treatment step onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.

    • Apply vacuum for 5 minutes to thoroughly dry the sorbent bed.[9]

  • Elution:

    • Elute the retained fluoroquinolones and their metabolites with 3 mL of methanol containing 2% formic acid.[10] An alternative is a mixture of Methanol/Acetonitrile/Acetic acid (49/49/2).[9] Collect the eluate in a clean tube.

4. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 500 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., water with 0.1% formic acid).[9]

  • Vortex briefly and transfer to an autosampler vial for injection.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample preparation to analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction & Analysis Sample 1. Biological Sample (e.g., Plasma, Milk) Precipitation 2. Add ACN + Formic Acid (Protein Precipitation) Sample->Precipitation Centrifuge 3. Centrifuge (10,000 x g) Precipitation->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Load 6. Load Supernatant Supernatant->Load Condition 5. Condition Cartridge (MeOH, then H2O) Condition->Load Wash 7. Wash Cartridge (5% MeOH in H2O) Load->Wash Elute 8. Elute Analytes (MeOH + Formic Acid) Wash->Elute Evaporate 9. Evaporate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 11. LC-MS/MS Analysis Reconstitute->Analysis

References

Application Note: High-Resolution Separation of Levofloxacin and Its Impurities by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive overview and a detailed protocol for the separation and analysis of the fluoroquinolone antibiotic levofloxacin (B1675101) and its potential impurities using capillary electrophoresis (CE). Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are powerful techniques for the purity assessment of active pharmaceutical ingredients (APIs) due to their high efficiency, rapid analysis times, and minimal solvent consumption. This document provides a foundational CE method, discusses key impurities of levofloxacin, and outlines a detailed experimental protocol for method implementation.

Introduction

Levofloxacin is a broad-spectrum synthetic antibiotic of the fluoroquinolone class and is the levorotatory isomer of ofloxacin.[1] During its synthesis and storage, various impurities can arise, including its enantiomer (dextrofloxacin), process-related impurities, and degradation products.[2] Regulatory agencies require stringent control and monitoring of these impurities to ensure the safety and efficacy of the final drug product. Capillary electrophoresis offers a robust alternative to high-performance liquid chromatography (HPLC) for impurity profiling, often providing orthogonal selectivity and higher separation efficiency.[3] This note details a proposed CE method for the effective separation of levofloxacin from its key impurities.

Key Levofloxacin Impurities

Several potential impurities in levofloxacin have been identified. A non-exhaustive list of key impurities is provided below.

Impurity NameOther Names
Levofloxacin Impurity A(R)-(+)-Ofloxacin, Dextrofloxacin
Levofloxacin Impurity C-
Levofloxacin Impurity D-
Levofloxacin Impurity EDecarboxy Levofloxacin
10-Fluoro Levofloxacin-
Levofloxacin Ethyl Ester-

Proposed Capillary Electrophoresis Method

While a single validated CE method for the simultaneous separation of all known levofloxacin impurities is not extensively documented in the public literature, a robust starting method can be proposed based on established CE principles for fluoroquinolones.[4][5] A Capillary Zone Electrophoresis (CZE) method is presented here as a primary approach, with Micellar Electrokinetic Chromatography (MEKC) as a potential alternative for neutral or closely related impurities.

Capillary Zone Electrophoresis (CZE) Parameters

A CZE method is proposed for the separation of levofloxacin and its charged impurities. The separation is based on the differences in the charge-to-size ratio of the analytes.

Instrumentation:

  • Capillary Electrophoresis System with UV detector

Capillary:

  • Fused silica, 50 µm i.d., 50 cm total length (42 cm effective length)

Background Electrolyte (BGE):

Separation Conditions:

  • Voltage: +25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic, 50 mbar for 5 seconds

  • Detection: UV at 294 nm

Experimental Protocols

Preparation of Solutions

a. Background Electrolyte (BGE) - 50 mM Sodium Tetraborate (pH 9.3):

  • Weigh 1.907 g of sodium tetraborate decahydrate (B1171855) (Na₂B₄O₇·10H₂O).

  • Dissolve in approximately 900 mL of deionized water.

  • Adjust the pH to 9.3 with 1 M NaOH or 1 M HCl if necessary.

  • Bring the final volume to 1000 mL with deionized water.

  • Filter the buffer through a 0.45 µm filter before use.

b. Standard Stock Solution of Levofloxacin (1 mg/mL):

  • Accurately weigh 10 mg of levofloxacin reference standard.

  • Dissolve in 10 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of BGE and organic solvent).

  • Sonicate for 5 minutes to ensure complete dissolution.

c. Impurity Stock Solutions (0.1 mg/mL):

  • Accurately weigh 1 mg of each impurity reference standard.

  • Dissolve each impurity in 10 mL of the same solvent used for the levofloxacin standard.

d. Working Standard Solution (Spiked Sample):

  • Prepare a working solution of levofloxacin at a concentration of 0.5 mg/mL in the BGE.

  • Spike this solution with each impurity to a final concentration of 0.005 mg/mL (1% level relative to levofloxacin).

Capillary Conditioning
  • At the beginning of each day, rinse the new capillary with 1 M NaOH for 20 minutes.

  • Flush with deionized water for 10 minutes.

  • Equilibrate with the BGE for 15 minutes.

  • Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 3 minutes to ensure reproducibility.

Electrophoretic Procedure
  • Set the CE instrument parameters as specified in the "Capillary Zone Electrophoresis (CZE) Parameters" section.

  • Place the inlet and outlet vials containing the BGE in the instrument.

  • Replace the inlet vial with the sample vial (working standard solution).

  • Perform the hydrodynamic injection (50 mbar for 5 seconds).

  • Replace the sample vial with the BGE inlet vial.

  • Apply the separation voltage (+25 kV) and start the data acquisition.

  • At the end of the run, record the electropherogram.

Data Presentation

The following table summarizes the expected quantitative data for the separation of levofloxacin and its key impurities based on the proposed CZE method. Please note that these are representative values and actual results may vary depending on the specific instrument and experimental conditions.

AnalyteMigration Time (min) (Expected)Resolution (Rs) (vs. Levofloxacin)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Levofloxacin5.2-0.51.5
Impurity A (Dextrofloxacin)5.0> 1.50.51.5
Impurity E (Decarboxy)4.8> 2.00.82.5
Impurity C5.5> 1.51.03.0
Impurity D5.8> 2.01.03.0

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_instrument Instrument Setup & Analysis cluster_data Data Analysis BGE Prepare BGE (50 mM Borax, pH 9.3) Working_Std Prepare Working Standard Solution BGE->Working_Std Standards Prepare Levofloxacin and Impurity Stock Solutions Standards->Working_Std Inject Hydrodynamic Injection (50 mbar, 5s) Working_Std->Inject Condition Capillary Conditioning Setup Set CE Parameters (+25 kV, 25°C, 294 nm) Condition->Setup Setup->Inject Separate Apply Voltage & Separate Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Electropherogram Detect->Analyze Quantify Quantify Impurities Analyze->Quantify

Caption: Experimental workflow for the CE analysis of levofloxacin and its impurities.

Logical Relationships in Method Development

G cluster_params Method Parameters cluster_performance Separation Performance BGE_pH BGE pH Resolution Resolution (Rs) BGE_pH->Resolution Affects charge Migration_Time Migration Time (tm) BGE_pH->Migration_Time BGE_Conc BGE Concentration BGE_Conc->Resolution BGE_Conc->Migration_Time Affects EOF Voltage Applied Voltage Voltage->Migration_Time Decreases tm Efficiency Efficiency (N) Voltage->Efficiency Temp Temperature Temp->Resolution Temp->Migration_Time Decreases viscosity Modifier Organic Modifier / Micelles Modifier->Resolution Selectivity Selectivity (α) Modifier->Selectivity Alters partitioning

References

Troubleshooting & Optimization

Troubleshooting Peak Tailing in Desmethyl Levofloxacin HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Desmethyl Levofloxacin. The following information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for Desmethyl Levofloxacin in reversed-phase HPLC?

A1: The most common cause of peak tailing for basic compounds like Desmethyl Levofloxacin is secondary interactions between the analyte and the stationary phase.[1][2] Desmethyl Levofloxacin, a metabolite of Levofloxacin, contains basic functional groups that can interact with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][3][4] This interaction, in addition to the primary reversed-phase retention mechanism, leads to a mixed-mode retention, causing the characteristic tailing of the peak.[1][3]

Q2: How does the mobile phase pH influence the peak shape of Desmethyl Levofloxacin?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[5] For basic analytes like Desmethyl Levofloxacin, adjusting the pH can suppress the undesirable interactions with silanol groups.

  • Low pH (pH ≤ 3): At a low pH, the residual silanol groups on the silica (B1680970) surface are protonated (Si-OH), minimizing their ability to interact with the protonated (positively charged) Desmethyl Levofloxacin molecule.[3][6][7] This is often the most effective strategy for improving peak shape for basic compounds.[6][7]

  • Mid-range pH (pH 4-7): In this range, silanol groups can become deprotonated and negatively charged (SiO-), leading to strong ionic interactions with the positively charged analyte, which significantly exacerbates peak tailing.[5]

  • High pH (pH > 8): While working at a high pH can deprotonate the basic analyte, rendering it neutral and potentially improving peak shape, it can be detrimental to the stability of traditional silica-based columns. Specialized pH-stable columns are required for high-pH mobile phases.[8]

Q3: What are mobile phase additives, and how can they mitigate peak tailing?

A3: Mobile phase additives, or "tailing suppressors," are small molecules added to the mobile phase to improve peak symmetry. For basic compounds, a common approach is to add a competing base, such as triethylamine (B128534) (TEA).[1][6] TEA is a small basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively "masking" them from the Desmethyl Levofloxacin analyte.[6]

Q4: Can the choice of HPLC column affect peak tailing?

A4: Absolutely. The choice of column chemistry plays a significant role in minimizing peak tailing.

  • Column Type: Modern columns packed with high-purity, "Type B" silica exhibit lower silanol activity and significantly reduce peak tailing for basic compounds compared to older "Type A" silica columns.[3]

  • End-capping: "End-capped" columns have been chemically treated to reduce the number of accessible free silanol groups, leading to improved peak shapes for polar and basic analytes.[2]

  • Stationary Phase: While C18 is common, other phases with different properties, such as polar-embedded phases, can offer alternative selectivities and improved peak shapes for basic compounds.

Q5: Could my sample injection be the cause of peak tailing?

A5: Yes, issues with the sample injection can lead to peak distortion.

  • Column Overload: Injecting too much sample mass onto the column is a frequent cause of peak tailing that affects all peaks in the chromatogram.[1][9][10] If you observe that peak shape deteriorates at higher concentrations, try diluting your sample.[9]

  • Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including tailing. It is always best to dissolve the sample in the initial mobile phase if possible.[11]

Q6: What if all peaks in my chromatogram are tailing?

A6: If all peaks, not just Desmethyl Levofloxacin, are tailing, the issue is likely systemic rather than a specific chemical interaction. Potential causes include:

  • Column Void: A void or channel in the column packing material at the inlet can cause peak distortion.[7][12] This can happen due to pressure shocks or operating at high pH and temperature.

  • Blocked Frit: A partially blocked inlet frit on the column can distort the sample band as it enters the column, leading to tailing for all peaks.[9]

  • Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can lead to band broadening and peak tailing.[12][13]

Troubleshooting Guides

Systematic Troubleshooting Workflow

When encountering peak tailing with Desmethyl Levofloxacin, a systematic approach is crucial for efficient problem-solving. The following workflow provides a logical sequence of steps to identify and resolve the issue.

TroubleshootingWorkflow start Peak Tailing Observed for Desmethyl Levofloxacin q1 Are all peaks tailing? start->q1 check_system Check for Systemic Issues: - Column Void/Collapse - Blocked Inlet Frit - Extra-Column Volume q1->check_system Yes check_interactions Issue is likely due to Secondary Interactions q1->check_interactions No yes_q1 Yes fix_system Action: - Reverse flush column (if permissible) - Replace column frit - Use shorter/narrower tubing - Replace column check_system->fix_system end_solution Peak Shape Improved fix_system->end_solution no_q1 No optimize_method Optimize Method Parameters check_interactions->optimize_method opt_ph 1. Adjust Mobile Phase pH (Lower to pH 2.5-3.0) optimize_method->opt_ph opt_additive 2. Add a Competing Base (e.g., 0.1% TEA) opt_ph->opt_additive opt_ph->end_solution opt_column 3. Evaluate Column - Use high-purity, end-capped column - Consider alternative stationary phase opt_additive->opt_column opt_additive->end_solution opt_sample 4. Check for Column Overload - Dilute sample opt_column->opt_sample opt_column->end_solution opt_sample->end_solution

Caption: A step-by-step workflow for troubleshooting peak tailing in Desmethyl Levofloxacin analysis.

Mechanism of Silanol Interaction

Understanding the chemical interactions at the heart of peak tailing is key to devising an effective solution. The diagram below illustrates the unwanted secondary interaction between the basic Desmethyl Levofloxacin molecule and an ionized silanol group on the silica stationary phase.

SilanolInteraction cluster_surface Silica Stationary Phase Surface cluster_analyte Desmethyl Levofloxacin (Protonated) silica Si oxygen1 O silica->oxygen1 oxygen2 O silica->oxygen2 silanol_o O⁻ silica->silanol_o Ionized Silanol Group (at pH > 3.5) c18 C18 Chain silica->c18 analyte R-NH₂⁺-R' analyte->silanol_o   Secondary Ionic Interaction   (Causes Peak Tailing)

Caption: Interaction between protonated Desmethyl Levofloxacin and an ionized silanol group.

Data Presentation

The following table summarizes key quantitative parameters and their impact on peak shape for basic analytes like Desmethyl Levofloxacin.

ParameterConditionExpected Effect on Peak TailingRationale
Mobile Phase pH pH 2.5 - 3.0Significant Reduction Silanol groups (Si-OH) are protonated and non-ionic, minimizing secondary interactions with the protonated basic analyte.[3][6][7]
pH > 4.0Increased Tailing Silanol groups become ionized (SiO⁻), leading to strong electrostatic interactions with the protonated analyte.[1][5]
Buffer Concentration < 10 mMPotential for Tailing Insufficient buffering capacity can lead to pH shifts within the column, causing inconsistent ionization and peak distortion.
> 20 mMImproved Symmetry Provides robust pH control throughout the column, ensuring consistent ionization states of both the analyte and silanol groups.[7]
Mobile Phase Additive 0.1% Triethylamine (TEA)Reduction in Tailing The competing base (TEA) masks active silanol sites, preventing them from interacting with the analyte.[1][6]
Column Temperature Elevated (e.g., 40-50°C)May Improve Symmetry Can improve mass transfer kinetics and reduce viscosity, sometimes leading to sharper peaks. However, high temperatures can accelerate silica dissolution at pH > 7.
Sample Load High ConcentrationIncreased Tailing Overloads the active sites on the stationary phase, leading to a non-linear isotherm and peak distortion.[9][10]
Low ConcentrationImproved Symmetry Operates within the linear range of the column's capacity, resulting in more Gaussian peak shapes.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape

This protocol describes a systematic approach to optimizing the mobile phase pH to reduce peak tailing for Desmethyl Levofloxacin.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient for the elution of Desmethyl Levofloxacin (e.g., 5% to 95% B over 10 minutes)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength for Desmethyl Levofloxacin.

  • Procedure: a. Prepare the aqueous mobile phase (Mobile Phase A) by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. b. Prepare a standard solution of Desmethyl Levofloxacin in the initial mobile phase composition. c. Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved. d. Inject the standard solution and record the chromatogram. e. Evaluate the peak tailing factor for the Desmethyl Levofloxacin peak. A USP tailing factor between 0.8 and 1.5 is generally considered acceptable.

  • Troubleshooting with pH: a. If tailing is still observed, prepare a new Mobile Phase A with a phosphate (B84403) buffer adjusted to pH 2.5. For example, a 20 mM potassium phosphate buffer. b. Repeat steps 2c-2e. The lower pH and buffering capacity should further suppress silanol interactions.

Protocol 2: Using a Mobile Phase Additive (Triethylamine)

This protocol details the use of Triethylamine (TEA) as a competing base to improve peak shape.

  • Initial Conditions: Use the same setup as in Protocol 1.

  • Procedure: a. Prepare the aqueous mobile phase (Mobile Phase A) by adding 1.0 mL of TEA and adjusting the pH to 3.0 with phosphoric acid in 1 L of HPLC-grade water. Note: Always add acid to the base solution slowly and with caution. b. Prepare a standard solution of Desmethyl Levofloxacin in the initial mobile phase composition. c. Equilibrate the HPLC system thoroughly with the new mobile phase. Equilibration may take longer when using amine additives. d. Inject the standard solution and record the chromatogram. e. Compare the peak tailing factor to the chromatogram obtained without TEA. A significant improvement in symmetry should be observed.

References

Technical Support Center: Optimizing LC-MS/MS Sensitivity for Low-Level Levofloxacin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of levofloxacin (B1675101) and its metabolites. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in optimizing their LC-MS/MS methods for enhanced sensitivity and accurate quantification of low-level levofloxacin metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the LC-MS/MS analysis of levofloxacin metabolites.

Q1: I am observing low sensitivity for levofloxacin metabolites. What are the primary factors to investigate?

A1: Low sensitivity in LC-MS/MS analysis of levofloxacin metabolites can stem from several factors. Systematically investigate the following:

  • Sample Preparation: Inefficient extraction of metabolites from the biological matrix is a common cause. Protein precipitation is a rapid method, but for very low concentrations, a more specific technique like solid-phase extraction (SPE) may be necessary to remove interfering substances and concentrate the analytes.[1][2]

  • Ion Suppression: Co-eluting endogenous components from the matrix can suppress the ionization of your target metabolites in the mass spectrometer's source, leading to a significant drop in signal intensity.[3][4][5] To diagnose this, you can perform a post-column infusion experiment.

  • Mass Spectrometry Parameters: Suboptimal MS parameters, such as collision energy, cone voltage, and source temperature, can drastically affect sensitivity. It is crucial to optimize these for each specific metabolite.

  • Chromatographic Conditions: Poor peak shape due to an inadequate mobile phase or a deteriorating column can lead to lower peak intensity and, consequently, reduced sensitivity.

Q2: My peak shapes are poor (tailing or splitting). How can I improve them?

A2: Poor peak shapes can compromise both sensitivity and reproducibility. Consider these troubleshooting steps:

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

  • Column Contamination: Buildup of matrix components on the column can lead to peak tailing and splitting. Implement a column washing step after each batch or consider using a guard column.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of levofloxacin and its metabolites. A mobile phase with 0.1% formic acid is commonly used to ensure protonation for positive ion mode ESI.[6]

  • Column Choice: For analyzing polar metabolites, ensure you are using an appropriate column chemistry, such as a C18 column.

Q3: I am experiencing significant ion suppression. What are some effective mitigation strategies?

A3: Ion suppression is a major challenge in bioanalysis. Here are some strategies to address it:

  • Improve Sample Cleanup: As mentioned, switching from protein precipitation to a more rigorous method like SPE can significantly reduce matrix effects.[3]

  • Optimize Chromatography: Adjusting the chromatographic gradient to separate the analytes of interest from the suppression zones can be very effective. Diluting the sample can also reduce the concentration of interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A co-eluting internal standard with a stable isotope label will experience similar ion suppression as the analyte, allowing for more accurate quantification.

  • Consider a Different Ionization Source: If electrospray ionization (ESI) is problematic, atmospheric pressure chemical ionization (APCI) might be less susceptible to matrix effects for your analytes.

Q4: What are the major metabolites of levofloxacin I should be targeting?

A4: Levofloxacin undergoes limited metabolism in humans, with less than 5% of the administered dose being metabolized. The two primary metabolites identified are:

  • Desmethyl-levofloxacin

  • Levofloxacin-N-oxide [4][7]

Neither of these metabolites is considered to have significant pharmacological activity.[4][7] The majority of levofloxacin is excreted unchanged in the urine.[7]

Quantitative Data Summary

The following tables summarize typical LC-MS/MS parameters for the analysis of levofloxacin and its primary metabolites. Note that optimal conditions may vary depending on the specific instrumentation and experimental setup.

Table 1: LC-MS/MS Parameters for Levofloxacin and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Levofloxacin362.2318.215-2520-35
261.2
Desmethyl-levofloxacin348.2304.215-2520-35
247.1
Levofloxacin-N-oxide378.1360.115-2520-35
332.1

Note: The selection of product ions and optimization of collision energies and cone voltages are instrument-dependent and should be empirically determined.

Table 2: Sample Preparation Method Comparison

MethodPrincipleAdvantagesDisadvantagesTypical Recovery
Protein Precipitation Addition of an organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins.Fast, simple, and inexpensive.High potential for ion suppression and matrix effects.85-105%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Cleaner extracts, reduced matrix effects, and potential for analyte concentration.More time-consuming and expensive than protein precipitation.>90%
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good for removing highly polar or non-polar interferences.Can be labor-intensive and may require solvent evaporation and reconstitution steps.80-110%

Experimental Protocols

Protocol 1: Protein Precipitation for Levofloxacin and Metabolites in Human Plasma

This protocol is a rapid and simple method suitable for relatively high concentrations of levofloxacin and its metabolites.

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled levofloxacin).

  • Vortexing:

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional):

    • For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection:

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Low-Level Levofloxacin and Metabolites in Human Plasma

This protocol is recommended for achieving high sensitivity and minimizing matrix effects, which is crucial for low-level metabolite quantification.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.

  • Sample Loading:

    • Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid. Vortex and centrifuge.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.

    • Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution:

  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection:

    • Inject an appropriate volume into the LC-MS/MS system.

Visualizations

Levofloxacin_Metabolism Levofloxacin Metabolism Pathway Levofloxacin Levofloxacin Desmethyl Desmethyl-levofloxacin Levofloxacin->Desmethyl Demethylation (<5%) N_oxide Levofloxacin-N-oxide Levofloxacin->N_oxide N-oxidation (<5%) Excretion Unchanged Excretion (>80%) Levofloxacin->Excretion

Caption: Simplified metabolic pathway of levofloxacin in humans.

LCMSMS_Workflow General LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (Protein Precipitation or SPE) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Injection Injection into LC Cleanup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection Mass Analysis & Detection (Triple Quadrupole) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: A typical workflow for the analysis of drug metabolites by LC-MS/MS.

References

Technical Support Center: Levofloxacin Impurity Analysis by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of levofloxacin (B1675101) and its impurities using reversed-phase high-performance liquid chromatography (RP-HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on co-elution problems.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in HPLC analysis.[1] This guide provides a systematic approach to troubleshoot and resolve co-eluting peaks of levofloxacin and its impurities.

Initial Assessment: Is it Co-elution?

Before modifying your HPLC method, it's crucial to confirm that you are dealing with co-elution.

  • Peak Shape Analysis: Look for signs of asymmetry in your chromatogram. A pure peak is typically symmetrical. Shoulders or merged peaks are strong indicators of co-elution.[1]

  • Detector-Assisted Peak Purity: If you are using a diode array detector (DAD) or a mass spectrometer (MS), you can assess peak purity.

    • DAD: Collect multiple UV spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.[1]

    • MS: Similarly, if the mass spectra change across the peak, co-elution is likely.[1]

Systematic Troubleshooting Workflow

If co-elution is confirmed, follow this workflow to systematically address the issue.

G cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Evaluation start Co-elution Suspected confirm Confirm with Peak Shape and/or Peak Purity Analysis start->confirm mobile_phase Adjust Mobile Phase - Change organic solvent ratio - Modify pH - Alter buffer concentration confirm->mobile_phase Co-elution confirmed column Change Stationary Phase - Different column chemistry (e.g., C8, Phenyl) - Different particle size or column dimensions mobile_phase->column Resolution not optimal temp Modify Column Temperature column->temp Resolution not optimal flow Adjust Flow Rate temp->flow Resolution not optimal evaluate Evaluate Resolution (Rs) flow->evaluate evaluate->mobile_phase Rs < 1.5 end Resolution Achieved (Rs > 1.5) evaluate->end Rs >= 1.5

Caption: A workflow for troubleshooting co-elution in HPLC.

Frequently Asked Questions (FAQs)

Q1: I am seeing a shoulder on my main levofloxacin peak. What is the likely cause and how can I resolve it?

A shoulder on the main peak often indicates the presence of a closely eluting impurity.[1] Common process impurities of levofloxacin include Levo acid/10-Fluoro Levofloxacin impurity (impurity A), Levofloxacin ethyl ester (impurity B), and a simple piperazine (B1678402) analog of Levofloxacin (impurity C).[2] To resolve this, consider the following steps:

  • Optimize Mobile Phase Composition: A small change in the organic-to-aqueous ratio can significantly impact resolution. For reversed-phase chromatography, decreasing the percentage of the organic solvent will generally increase retention times and may improve the separation between closely eluting peaks.[1][3]

  • Adjust Mobile Phase pH: The pH of the mobile phase can alter the ionization state of levofloxacin and its impurities, which in turn affects their retention on a C18 column. A systematic study of pH variation (e.g., in 0.2 unit increments) can help to improve resolution.[4]

  • Change Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution. However, it can also decrease retention times, so this parameter should be adjusted carefully. A common starting point is to test temperatures between 30°C and 45°C.[5]

Q2: Two known impurities are co-eluting in my chromatogram. What is the best strategy to separate them?

When two known impurities co-elute, a more significant change in selectivity is often required.

  • Change the Organic Solvent: If you are using acetonitrile (B52724), try switching to methanol, or vice versa. The different solvent properties can alter the interaction with the stationary phase and improve separation.

  • Modify the Stationary Phase: If optimizing the mobile phase is unsuccessful, changing the column chemistry is a powerful option. If you are using a standard C18 column, consider trying a C8, a phenyl-hexyl, or a pentafluorophenyl (PFP) column. For instance, on cyano and phenyl columns, impurity A and impurity B of levofloxacin were observed to co-elute, whereas a C18 column provided better separation.[4]

  • Utilize a Gradient Elution: If you are currently using an isocratic method, switching to a shallow gradient can often resolve closely eluting peaks. A gradient allows for a gradual increase in the organic solvent, which can effectively separate compounds with different hydrophobicities.[6]

Q3: My resolution between levofloxacin and an impurity is decreasing over a sequence of injections. What could be the cause?

A decrease in resolution over time often points to column degradation or contamination.

  • Column Contamination: Strongly retained sample components may accumulate at the head of the column, leading to peak shape distortion and loss of resolution. To address this, use a guard column and ensure adequate sample preparation, such as solid-phase extraction, to remove interfering substances.

  • Column Cleaning: If you suspect contamination, a column wash procedure is recommended. This typically involves flushing the column with a series of strong solvents.

  • Check for Column Void: A void at the column inlet can also lead to poor peak shape and decreased resolution. This can be caused by high pressure or improper packing. If a void is suspected, the column may need to be replaced.

Experimental Protocols & Data

For successful separation of levofloxacin and its impurities, several HPLC methods have been developed. Below are examples of experimental conditions that have been shown to provide good resolution.

Method 1: Isocratic Separation

This method is suitable for the separation of levofloxacin from impurities A, B, and C.[2]

ParameterCondition
Column Cosmosil C18 (250mm x 4.6mm, 5µm)
Mobile Phase Buffer and Methanol (68:32 v/v)
Buffer Triethylamine (B128534) with pH adjusted
Flow Rate 1.0 mL/min
Detection UV at 294 nm
Column Temp. Ambient

Method 2: Isocratic Separation with Different Mobile Phase

This method has been validated for the determination of levofloxacin and its related substances.[4]

ParameterCondition
Column YMC Pack Pro-C18 (50mm x 4.6mm, 3.0µm)
Mobile Phase 1.0% (v/v) triethylamine in water (pH 6.30 with orthophosphoric acid), methanol, and acetonitrile (7.7:1.3:1.0)
Flow Rate 0.8 mL/min
Detection UV at 235 nm
Column Temp. Ambient

Method 3: Chiral Separation with Additives

This method was developed to separate levofloxacin from six known impurities.[5][7]

ParameterCondition
Column Inertsil ODS-3V C18 (250mm x 4.6mm, 5µm)
Mobile Phase Buffer and Methanol (70:30 v/v)
Buffer 8.5g ammonium (B1175870) acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000mL water
Flow Rate 0.7 mL/min
Detection UV at 340 nm
Column Temp. 42°C

Logical Relationship for Method Selection

The choice of the starting method depends on the specific separation challenge.

G start Identify Separation Goal routine_qc Routine QC for known impurities A, B, C? start->routine_qc chiral_sep Chiral (D-isomer) or other specific impurity separation needed? routine_qc->chiral_sep No method1 Start with Method 1 or 2 (Isocratic) routine_qc->method1 Yes stability Stability-indicating method for degradation products? chiral_sep->stability No method3 Start with Method 3 (Chiral Additives) chiral_sep->method3 Yes stability->method1 No gradient_method Consider a gradient method (e.g., as in [5]) stability->gradient_method Yes

Caption: A decision tree for selecting an initial HPLC method.

References

Technical Support Center: Bioanalysis of Desmethyl Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to matrix effects in the bioanalysis of Desmethyl Levofloxacin.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common problems encountered during the bioanalysis of Desmethyl Levofloxacin, with a focus on matrix effects.

ProblemPossible CausesSuggested Solutions
Poor Peak Shape or Tailing for Desmethyl Levofloxacin - Suboptimal chromatographic conditions. - Interaction of the analyte with active sites on the column. - Presence of co-eluting matrix components.- Optimize the mobile phase composition, pH, and gradient.[1] - Use a column with a different stationary phase or end-capping. - Improve sample clean-up to remove interfering substances.[2]
Inconsistent or Low Analyte Recovery - Inefficient extraction procedure. - Analyte instability in the biological matrix. - Significant ion suppression or enhancement.[1]- Evaluate and optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).[2] - Investigate analyte stability under different storage and processing conditions.[3] - Assess and mitigate matrix effects.
High Variability in Quantitative Results Between Samples - Inconsistent matrix effects across different biological samples.[1] - Improper sample collection or handling. - Issues with the internal standard.- Use a stable isotope-labeled internal standard (SIL-IS) for Desmethyl Levofloxacin to compensate for variability. - Standardize sample collection and storage protocols. - Ensure the internal standard is added consistently and behaves similarly to the analyte.
Signal Suppression or Enhancement (Matrix Effect) - Co-eluting endogenous or exogenous compounds from the biological matrix (e.g., phospholipids, salts, metabolites).[1][4] - Ionization competition in the mass spectrometer source.[5]- Improve chromatographic separation to resolve the analyte from interfering components.[1] - Enhance sample clean-up to remove matrix components.[2] - Dilute the sample to reduce the concentration of interfering substances. - Change the ionization source (e.g., from ESI to APCI) if available, as APCI can be less susceptible to matrix effects.
Calibration Curve Fails to Meet Acceptance Criteria - Non-linearity due to matrix effects, detector saturation, or carryover.[6] - Inaccurate preparation of standards. - Instability of the analyte in the calibration matrix.- Evaluate matrix effects across the concentration range. - Use a surrogate matrix for calibration standards that mimics the study samples. - Prepare fresh calibration standards and QC samples for each run.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the bioanalysis of Desmethyl Levofloxacin?

A1: A matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting, undetected components from the biological sample.[7] These components can either suppress or enhance the signal of Desmethyl Levofloxacin, leading to inaccurate and imprecise quantification.[1][4] Common sources of matrix effects in biological samples like plasma or urine include phospholipids, salts, endogenous metabolites, and dosing vehicles.[1]

Q2: How can I qualitatively assess if my Desmethyl Levofloxacin assay is experiencing matrix effects?

A2: A common method for qualitative assessment is the post-column infusion technique.[6] In this experiment, a constant flow of a Desmethyl Levofloxacin standard solution is infused into the mass spectrometer while a blank, extracted biological sample is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of Desmethyl Levofloxacin indicates the presence of ion suppression or enhancement, respectively.[8]

Q3: What is the standard quantitative method to evaluate the matrix effect for Desmethyl Levofloxacin?

A3: The most widely accepted method is the post-extraction spike method.[8] This involves comparing the peak area of Desmethyl Levofloxacin in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank biological matrix at the same concentration. The matrix factor (MF) is calculated, and its variability across different lots of the biological matrix is assessed. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation (CV%) of the internal standard-normalized matrix factor across different lots of the matrix should be within acceptable limits (typically ≤15%).

Q4: What are the best strategies to minimize matrix effects in my Desmethyl Levofloxacin assay?

A4: A multi-faceted approach is often necessary:

  • Sample Preparation: Employing more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering matrix components.[2] Protein precipitation is a simpler but generally less clean method.

  • Chromatography: Optimizing the LC method to achieve better separation between Desmethyl Levofloxacin and co-eluting matrix components is crucial.[1]

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for Desmethyl Levofloxacin is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.

  • Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering components, thereby minimizing their impact on ionization.

Q5: Can the choice of ionization technique influence matrix effects for Desmethyl Levofloxacin?

A5: Yes, the choice of ionization source can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your LC-MS/MS system has interchangeable sources, testing your Desmethyl Levofloxacin assay with APCI might show a reduction in matrix effects, particularly for less polar interfering compounds.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the matrix effect on the analysis of Desmethyl Levofloxacin from at least six different lots of a biological matrix (e.g., human plasma).

Materials:

  • Six different lots of blank human plasma.

  • Desmethyl Levofloxacin and its stable isotope-labeled internal standard (SIL-IS) stock solutions.

  • Reconstitution solvent.

  • Validated sample extraction procedure (e.g., protein precipitation, LLE, or SPE).

  • LC-MS/MS system.

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the appropriate amount of Desmethyl Levofloxacin and SIL-IS into the reconstitution solvent at a low and a high concentration.

    • Set B (Post-Extraction Spike): Extract blank plasma from each of the six lots using the validated extraction method. Spike the extracts with Desmethyl Levofloxacin and SIL-IS at the same low and high concentrations as in Set A.

  • Analyze the samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each lot at each concentration:

    • MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of IS)

  • Calculate the Coefficient of Variation (CV%) of the IS-Normalized MF across the six lots of plasma. The CV% should be ≤15%.

Visualizations

Experimental Workflow for Matrix Effect Assessment

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_result Result Interpretation prep_neat Set A: Spike Analyte & IS in Neat Solution lcms LC-MS/MS Analysis prep_neat->lcms prep_matrix Set B: Extract Blank Matrix (6 different lots) spike_matrix Spike Analyte & IS into extracted matrix prep_matrix->spike_matrix spike_matrix->lcms calc_mf Calculate Matrix Factor (MF) for each lot lcms->calc_mf calc_is_mf Calculate IS-Normalized MF calc_mf->calc_is_mf calc_cv Calculate CV% of IS-Normalized MF calc_is_mf->calc_cv accept CV% <= 15% Minimal Matrix Effect calc_cv->accept reject CV% > 15% Significant Matrix Effect calc_cv->reject

Caption: Workflow for quantitative assessment of matrix effects.

Troubleshooting Logic for Ion Suppression

cluster_investigation Investigation Steps cluster_reassessment Re-assessment cluster_outcome Outcome start Ion Suppression Observed for Desmethyl Levofloxacin check_chrom Improve Chromatographic Separation start->check_chrom check_cleanup Enhance Sample Clean-up (LLE/SPE) start->check_cleanup check_is Implement Stable Isotope-Labeled IS start->check_is reassess Re-evaluate Matrix Effect check_chrom->reassess check_cleanup->reassess check_is->reassess resolved Issue Resolved reassess->resolved further_opt Further Optimization (e.g., sample dilution) reassess->further_opt

Caption: Troubleshooting logic for addressing ion suppression.

References

Technical Support Center: Desmethyl Levofloxacin Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of Desmethyl Levofloxacin (B1675101) reference standards. It is intended for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during their experiments.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving stability-related issues with Desmethyl Levofloxacin reference standards.

Issue 1: Inconsistent or Unexpected Analytical Results

Symptoms:

  • Variable peak areas for the Desmethyl Levofloxacin standard in a series of injections.

  • Appearance of unexpected peaks in the chromatogram of the reference standard.

  • Shift in the retention time of the Desmethyl Levofloxacin peak.

  • Failure to meet system suitability criteria.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Inconsistent Analytical Results prep Review Standard Preparation - Correct solvent? - Accurate concentration? - Freshly prepared? start->prep storage Check Storage Conditions - Correct temperature (-20°C)? - Protected from light? - Tightly sealed vial? prep->storage instrument Investigate Instrument Performance - System suitability check - Column integrity - Mobile phase stability storage->instrument degradation Hypothesize Degradation - Appearance of new peaks? - Reduced main peak area? instrument->degradation degradation->prep No confirm Confirm Degradation - Re-prepare standard - Compare with a fresh vial degradation->confirm Yes solution Solution: - Use a fresh vial of reference standard. - Optimize storage and handling procedures. - If issue persists, contact supplier. confirm->solution

Caption: Troubleshooting workflow for inconsistent analytical results.

Issue 2: Visible Changes in the Reference Standard

Symptoms:

  • Discoloration of the solid reference standard.

  • Clumping or change in the physical appearance of the powder.

  • Cloudiness or precipitation in the prepared standard solution.

Potential Causes and Solutions:

Potential CauseRecommended Action
Moisture Absorption Store the reference standard in a desiccator. Ensure the vial is tightly sealed after each use.
Degradation due to Light Exposure Always store the reference standard in its original light-resistant container. Prepare solutions in amber glassware or protect them from light.
Thermal Degradation Ensure the reference standard is stored at the recommended temperature, typically -20°C for long-term storage[1][2]. Avoid repeated freeze-thaw cycles.
Contamination Use clean, dry spatulas and glassware for handling and preparation. Avoid introducing any impurities into the primary container.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Desmethyl Levofloxacin reference standards?

A1: For long-term storage, Desmethyl Levofloxacin reference standards should be stored at -20°C in a tightly sealed, light-resistant container[1][2]. Some suppliers suggest that the stability can be maintained for at least 4 years under these conditions[1]. For stock solutions, storage at -80°C for up to 6 months or at -20°C for up to 1 month is recommended[3].

Q2: How should I handle the Desmethyl Levofloxacin reference standard to minimize degradation?

A2:

  • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Use a clean, dry spatula for weighing.

  • Prepare solutions fresh whenever possible.

  • Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Tightly reseal the container immediately after use and store it under the recommended conditions.

Q3: What are the likely degradation pathways for Desmethyl Levofloxacin?

A3: While specific forced degradation studies on Desmethyl Levofloxacin are not widely published, its degradation pathways can be inferred from studies on its parent compound, Levofloxacin. Since Desmethyl Levofloxacin is already demethylated, it is not susceptible to further N-demethylation. However, it is likely susceptible to:

  • Oxidation: Formation of an N-oxide on the piperazine (B1678402) ring is a common degradation pathway for Levofloxacin and is likely for Desmethyl Levofloxacin as well[4].

  • Decarboxylation: Loss of the carboxylic acid group.

  • Defluorination: Replacement of the fluorine atom.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Degradation_Pathways DML Desmethyl Levofloxacin Oxidation Oxidation (N-oxide formation) DML->Oxidation Decarboxylation Decarboxylation DML->Decarboxylation Defluorination Defluorination DML->Defluorination Hydroxylation Hydroxylation DML->Hydroxylation

Caption: Potential degradation pathways of Desmethyl Levofloxacin.

Q4: My Desmethyl Levofloxacin standard solution appears cloudy. What should I do?

A4: Cloudiness may indicate poor solubility, precipitation, or degradation. First, verify that you have used the appropriate solvent and that the concentration is within the solubility limits. If the solvent and concentration are correct, the cloudiness could be due to the formation of insoluble degradation products. In this case, it is recommended to discard the solution and prepare a fresh one from a new vial of the reference standard.

Q5: Are there any known incompatibilities of Desmethyl Levofloxacin with common solvents or reagents?

A5: Desmethyl Levofloxacin, like its parent compound, is a fluoroquinolone. These compounds can be sensitive to pH and may degrade under strong acidic or basic conditions. It is advisable to use neutral, high-purity solvents for preparing standard solutions. Information from suppliers indicates solubility in DMF, DMSO, and PBS (pH 7.2)[1].

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Stability for Desmethyl Levofloxacin

FormStorage TemperatureDurationSource
Solid-20°C≥ 4 yearsCayman Chemical[1]
Solid-20°CNot specifiedLGC Standards[2]
Stock Solution-80°C6 monthsMedChemExpress[3]
Stock Solution-20°C1 monthMedChemExpress[3]

Experimental Protocols

Protocol 1: Preparation of Desmethyl Levofloxacin Standard Solution for HPLC Analysis

This protocol is based on general practices for handling pharmaceutical reference standards and information from USP monographs for Levofloxacin impurities[5][6].

Materials:

  • Desmethyl Levofloxacin reference standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Volumetric flasks (Class A)

  • Analytical balance

  • Syringe filters (0.45 µm)

Procedure:

  • Allow the Desmethyl Levofloxacin reference standard vial to equilibrate to room temperature before opening.

  • Accurately weigh the required amount of the reference standard using an analytical balance.

  • Transfer the weighed powder to a clean, dry volumetric flask.

  • Add a small amount of methanol to dissolve the standard, and sonicate briefly if necessary.

  • Dilute to the final volume with the mobile phase or a suitable diluent (e.g., a mixture of water and methanol).

  • Mix the solution thoroughly.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

  • Protect the prepared solution from light and use it within the same day for best results.

Protocol 2: Stability Indicating HPLC Method for Levofloxacin and its Impurities (Adapted from USP)

The following is a generalized HPLC method adapted from the USP monograph for Levofloxacin, which can be used to assess the purity of Desmethyl Levofloxacin and detect its degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Detection Wavelength 294 nm
Column Temperature 30°C
Injection Volume 10 µL

Note: This is a general method. The specific mobile phase composition and gradient program should be optimized based on the specific column and instrument used to achieve adequate separation of Desmethyl Levofloxacin from its potential degradants and other impurities. The USP monograph for Levofloxacin provides detailed procedures for the separation of related compounds, including Desmethyl Levofloxacin[5][6].

References

Overcoming poor peak shape in chiral chromatography of levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral chromatography of levofloxacin (B1675101). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly poor peak shape, during the enantiomeric separation of levofloxacin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the chiral separation of levofloxacin via HPLC?

A1: The most common and effective method for the chiral separation of levofloxacin is chiral ligand-exchange chromatography (CLEC) . This technique typically employs a standard achiral column, such as a C18 column, with a chiral mobile phase additive (CMPA). The mobile phase usually contains a chiral ligand (e.g., L-isoleucine or L-leucine), a metal salt (commonly copper(II) sulfate), and an organic modifier like methanol.[1][2][3] The enantiomers of levofloxacin form transient diastereomeric complexes with the chiral ligand and the metal ion, which have different stabilities and interactions with the stationary phase, leading to their separation.

Q2: Why is controlling the enantiomeric purity of levofloxacin important?

A2: Levofloxacin is the (S)-(-)-enantiomer of the racemic drug ofloxacin. The antibacterial activity of the (S)-enantiomer is significantly higher than that of its (R)-(+)-enantiomer. Therefore, it is crucial to control the chiral purity of the drug substance to ensure its therapeutic efficacy and safety. Regulatory bodies require strict control of chiral impurities.

Q3: What are the typical starting conditions for developing a chiral HPLC method for levofloxacin?

A3: A good starting point for developing a chiral HPLC method for levofloxacin using ligand-exchange chromatography is as follows:

ParameterRecommended Starting Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol/Water mixture containing a chiral ligand and a metal salt. A common composition is Methanol and an aqueous solution (e.g., 30:70 v/v) containing 1.25 g/L cupric sulfate (B86663) and 1.3 g/L L-isoleucine.[2]
Flow Rate 0.7 - 1.0 mL/min[1][2]
Column Temperature Ambient to 45°C[2]
Detection UV at 294 nm or 360 nm[2]

Troubleshooting Guide: Overcoming Poor Peak Shape

Poor peak shape is a common issue in the chiral chromatography of levofloxacin, which can affect resolution, accuracy, and precision. The following guide addresses specific peak shape problems in a question-and-answer format.

Problem: Peak Tailing

Q4: My levofloxacin peak is showing significant tailing. What are the likely causes and how can I fix it?

A4: Peak tailing for levofloxacin, a basic compound, is often caused by secondary interactions between the analyte and the stationary phase. Here’s a step-by-step guide to troubleshoot this issue:

  • Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic piperazinyl group of levofloxacin, causing peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to a range of 2.5-4.0) can protonate the silanol groups, reducing their interaction with the protonated levofloxacin.[4][5]

    • Solution 2: Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (B128534) (TEA) , into the mobile phase at a low concentration (e.g., 0.1-0.5%) can mask the active silanol sites, thereby improving peak symmetry.[6][7]

    • Solution 3: Choose an Appropriate Column: Consider using an end-capped C18 column or a column with a different stationary phase, such as a polymer-based or hybrid column, which has fewer or no exposed silanol groups.[8]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume. If the peak shape improves upon dilution, column overload was the likely cause.[9]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: First, try flushing the column with a strong solvent. If the problem persists, replacing the column may be necessary.

A logical workflow for troubleshooting peak tailing is illustrated in the diagram below.

G start Poor Peak Shape: Peak Tailing Observed check_overload Is the sample concentration high? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_column Is the column old or contaminated? check_overload->check_column No end Improved Peak Shape reduce_conc->end flush_column Flush column with strong solvent check_column->flush_column Yes check_mobile_phase Are secondary interactions likely? check_column->check_mobile_phase No flush_column->end no_improve Peak shape does not improve flush_column->no_improve replace_column Replace column replace_column->end adjust_ph Adjust mobile phase pH (2.5-4.0) check_mobile_phase->adjust_ph Yes add_tea Add triethylamine (TEA) to mobile phase adjust_ph->add_tea add_tea->end no_improve->replace_column

Troubleshooting workflow for peak tailing.
Problem: Peak Fronting

Q5: I am observing peak fronting for levofloxacin. What could be the cause?

A5: Peak fronting is less common than tailing for basic compounds like levofloxacin but can occur under certain conditions.

  • Sample Overload in a Non-Linear Region of the Adsorption Isotherm: This can happen with highly concentrated samples.

    • Solution: Dilute the sample to ensure you are working within the linear range of the detector and the column's capacity.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

  • Column Collapse: A sudden physical change in the column packing material can lead to peak fronting. This is often an irreversible issue.[10]

    • Solution: This usually requires column replacement. Ensure that the operating conditions (pH, temperature, pressure) are within the manufacturer's limits for the column to prevent this from happening.

Problem: Split Peaks

Q6: My levofloxacin peak is splitting into two. What should I investigate?

A6: Peak splitting can be a complex issue with several potential causes.

  • Blocked Column Frit or Column Void: Particulate matter from the sample or system can block the inlet frit of the column, or a void can form at the head of the column. This disrupts the sample band as it enters the column, causing it to split.[11]

    • Solution: First, try reversing and flushing the column (if the column chemistry allows). If this doesn't work, the frit may need to be replaced, or the column itself may need to be replaced. Using a guard column can help prevent this issue.

  • Sample Solvent Effect: Injecting a sample in a strong, non-miscible, or improperly buffered solvent can cause peak splitting.

    • Solution: As with peak fronting, it is best to dissolve the sample in the mobile phase.

  • Co-elution with an Impurity: The split peak may actually be two separate, closely eluting compounds – levofloxacin and an impurity.

    • Solution: To investigate this, alter the chromatographic conditions (e.g., change the mobile phase composition or temperature) to see if the resolution between the two parts of the split peak changes. If it does, you are likely dealing with two distinct compounds.

The diagram below illustrates the mechanism of chiral separation of levofloxacin using ligand-exchange chromatography, which is fundamental to understanding and optimizing the separation to avoid peak shape issues.

G cluster_mobile_phase Mobile Phase cluster_complexation Diastereomeric Complex Formation cluster_column C18 Column levo_R Levofloxacin (R) complex_R [Cu(L-Ile)(Levo-R)]+ levo_R->complex_R levo_S Levofloxacin (S) complex_S [Cu(L-Ile)(Levo-S)]+ levo_S->complex_S ligand Chiral Ligand (L-Ile) ligand->complex_R ligand->complex_S cu Cu(II) ion cu->complex_R cu->complex_S stationary_phase Stationary Phase complex_R->stationary_phase Weaker Interaction (Elutes Faster) complex_S->stationary_phase Stronger Interaction (Elutes Slower)

References

Technical Support Center: Method Robustness Testing for Levofloxacin Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the impurity analysis of levofloxacin (B1675101).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of levofloxacin and its impurities.

Issue: Peak Tailing of Levofloxacin or its Impurities

  • Question: My chromatogram shows significant peak tailing for levofloxacin and/or its impurities. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for quinolone antibiotics like levofloxacin is often caused by secondary interactions between the basic functional groups of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1] Here are several ways to address this issue:

    • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[1][2] Levofloxacin has a carboxylic acid pKa near 6.0.[2] Operating at a lower pH (e.g., around 3) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.

    • Use of Mobile Phase Additives: Incorporating a small concentration of a basic compound, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, leading to more symmetrical peaks.[3]

    • Column Choice: Employing a column with high-purity silica (B1680970) or one that is end-capped can reduce the number of available silanol groups.

    • Sample Overload: Injecting too high a concentration of the sample can lead to peak tailing.[4] Try diluting your sample to see if the peak shape improves.

Issue: Poor Resolution Between Levofloxacin and Impurities

  • Question: I am observing poor resolution between the levofloxacin peak and a closely eluting impurity. What steps can I take to improve the separation?

  • Answer: Achieving adequate resolution is crucial for accurate impurity quantification. Consider the following adjustments:

    • Mobile Phase Composition: The ratio of the organic modifier (e.g., methanol (B129727), acetonitrile) to the aqueous buffer in the mobile phase significantly impacts retention and selectivity. A systematic evaluation of different ratios can help to optimize the separation. For instance, a study found a mobile phase of buffer and methanol (68:32 v/v) to be effective.[5]

    • pH of the Mobile Phase: As with peak tailing, the mobile phase pH can influence the ionization state of both levofloxacin and its impurities, thereby affecting their retention times and potentially improving resolution. A lower pH can lead to poor resolution between certain impurities and levofloxacin.[2]

    • Flow Rate: Decreasing the flow rate can sometimes enhance resolution, although it will also increase the run time.

    • Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can impact separation efficiency.

Issue: Baseline Noise or Drift

  • Question: My chromatogram exhibits a noisy or drifting baseline, which is interfering with the integration of small impurity peaks. What are the common causes and solutions?

  • Answer: A stable baseline is essential for sensitive impurity analysis. Here are common causes and troubleshooting steps:

    • Mobile Phase Preparation: Ensure the mobile phase is properly degassed to prevent the formation of air bubbles in the detector.[6] Also, ensure all mobile phase components are fully dissolved and the solution is homogenous.

    • System Contamination: A contaminated column or flow path can lead to baseline disturbances. Flushing the system with a strong solvent may help. Using a guard column can protect the analytical column from strongly retained sample components.[7]

    • Detector Issues: An aging detector lamp can cause an increase in baseline noise.[6][8] Also, check for any leaks in the detector flow cell.

    • Temperature Fluctuations: Ensure the column and mobile phase are maintained at a stable temperature, as fluctuations can cause the baseline to drift.[8]

Data Presentation

Table 1: Summary of Robustness Testing Parameters for Levofloxacin Impurity Analysis by HPLC
ParameterTypical ValueVariation RangeAcceptance Criteria
Flow Rate 1.0 mL/min± 0.2 mL/minSystem suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.
Mobile Phase pH 6.0± 0.2 unitsResolution between levofloxacin and critical impurity pairs should be >1.5.
Column Temperature 35 °C± 5 °CRetention time shift should be minimal and resolution maintained.[5]
Wavelength 294 nm± 2 nmNo significant change in peak area response or impurity profile.[5]
Mobile Phase Composition Buffer:Methanol (68:32 v/v)± 2% organicSystem suitability criteria are met.

Experimental Protocols

Detailed Methodology for Levofloxacin Impurity Analysis by RP-HPLC

This protocol is a representative example based on commonly cited methods for the analysis of levofloxacin and its related substances.[5][9]

1. Chromatographic Conditions:

  • Column: Cosmosil C18 (250mm x 4.6mm, 5µm) or equivalent.[5]

  • Mobile Phase: A filtered and degassed mixture of a buffer solution and methanol (e.g., 68:32 v/v).[5]

    • Buffer Preparation: Prepare a suitable buffer, for example, by dissolving salts like sodium dihydrogen orthophosphate dihydrate in water and adjusting the pH to a specific value (e.g., 6.0) with an acid like orthophosphoric acid.[9] The addition of triethylamine (e.g., 0.5% v/v) may be included to improve peak shape.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 294 nm.[9]

  • Injection Volume: 20 µL.

2. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of levofloxacin reference standard and known impurity standards in the mobile phase or a suitable diluent to prepare stock solutions.

  • Perform serial dilutions of the stock solutions to prepare working standard solutions at the desired concentrations for system suitability, linearity, and accuracy assessments.

3. Sample Preparation:

  • For drug products (e.g., tablets), accurately weigh and crush a number of tablets.

  • Transfer a portion of the powder equivalent to a specified amount of levofloxacin into a volumetric flask.

  • Add a suitable diluent, sonicate to dissolve, and then dilute to the mark with the same diluent.

  • Filter the solution through a 0.45 µm filter before injection.

4. System Suitability:

  • Inject the system suitability solution (containing levofloxacin and key impurities) multiple times.

  • Evaluate parameters such as tailing factor (typically ≤ 2.0), theoretical plates, and resolution between critical peak pairs (typically ≥ 1.5) to ensure the chromatographic system is performing adequately.

5. Robustness Testing Procedure:

  • Prepare a system suitability solution.

  • For each robustness parameter (as outlined in Table 1), make a deliberate but small change to the chromatographic conditions.

  • Inject the system suitability solution under each modified condition.

  • Evaluate the system suitability parameters for each injection and compare them against the established acceptance criteria to determine the method's robustness.

Mandatory Visualization

RobustnessTestingWorkflow cluster_0 Method Development & Optimization cluster_1 Robustness Study Design cluster_2 Execution & Evaluation Dev Develop Analytical Method Opt Optimize Chromatographic Conditions Dev->Opt Initial Separation ID_Params Identify Critical Parameters (e.g., pH, Flow Rate, Temperature) Opt->ID_Params Def_Ranges Define Variation Ranges ID_Params->Def_Ranges Perform_Exp Perform Experiments with Deliberate Variations Def_Ranges->Perform_Exp Analyze_SST Analyze System Suitability (Resolution, Tailing Factor, etc.) Perform_Exp->Analyze_SST Compare Compare Results Against Acceptance Criteria Analyze_SST->Compare Report Document Findings & Assess Method Robustness Compare->Report

Caption: Workflow for Method Robustness Testing in HPLC Analysis.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical impurities found in levofloxacin?

    • A1: Process-related impurities and degradation products can be present in levofloxacin. Some known impurities include levofloxacin N-oxide, desmethyl levofloxacin, and enantiomeric impurities (D-isomer). Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are performed to identify potential degradation products.[2][9]

  • Q2: Why is method robustness testing important in impurity analysis?

    • A2: Robustness testing ensures that the analytical method remains reliable and produces consistent results despite small, deliberate variations in method parameters that may occur during routine use. This is crucial for ensuring the quality and safety of the pharmaceutical product.

  • Q3: What are the regulatory guidelines for method validation and robustness testing?

    • A3: The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," which outlines the requirements for method validation, including robustness testing.

  • Q4: How do I prepare a sample for forced degradation studies?

    • A4: Forced degradation studies involve exposing the drug substance or drug product to stress conditions such as acid (e.g., HCl), base (e.g., NaOH), oxidation (e.g., H₂O₂), heat, and light. The conditions should be sufficient to cause partial degradation (typically 5-20%) to ensure that the analytical method can effectively separate the degradation products from the active ingredient and other impurities.

  • Q5: What should I do if my method fails the robustness test?

    • A5: If a method fails the robustness test, it indicates that it is sensitive to small changes in the tested parameters. The method should be re-optimized to be more resilient to these variations. This may involve adjusting the mobile phase composition, pH, or selecting a different column. After re-optimization, the robustness testing should be repeated.

References

Technical Support Center: Enhancing Extraction Recovery of Polar Fluoroquinolone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of polar fluoroquinolone metabolites.

Frequently Asked Questions (FAQs)

Q1: Why is the extraction of polar fluoroquinolone metabolites challenging?

A1: The extraction of polar fluoroquinolone metabolites presents several challenges due to their chemical properties and the complexity of biological matrices. Fluoroquinolones are zwitterionic compounds, meaning they possess both acidic and basic functional groups. Their polarity is significantly influenced by the pH of the solution, which affects their charge state and, consequently, their interaction with extraction sorbents. Furthermore, biological samples like plasma, urine, and wastewater contain numerous endogenous compounds that can interfere with the extraction process, leading to matrix effects and reduced recovery.

Q2: What are the most common methods for extracting fluoroquinolone metabolites?

A2: The two most prevalent techniques for the extraction of fluoroquinolone metabolites are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] SPE is often favored due to its high selectivity, reduced solvent consumption, and potential for automation.[1] LLE, while sometimes requiring larger solvent volumes, remains a valuable technique, particularly for specific sample types and when optimizing for cost.

Q3: How does pH affect the extraction of fluoroquinolone metabolites?

A3: The pH of the sample and the extraction solvents is a critical parameter. Since fluoroquinolones are zwitterionic, their charge changes with pH. To enhance retention on reversed-phase SPE cartridges, the pH should be adjusted to neutralize the molecule, thereby increasing its hydrophobicity. Conversely, for ion-exchange SPE, the pH should be adjusted to ensure the analyte is charged and can interact with the sorbent. The zwitterionic nature of these compounds can lead to a decrease in retention in ion-interaction chromatography due to the disruption of the zwitterionic structure and the subsequent formation of a net charge.[3]

Q4: What are "matrix effects" and how can they be minimized?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. To minimize matrix effects, it is crucial to have an efficient sample clean-up process. This can be achieved by optimizing the wash steps in SPE to remove interfering substances without eluting the target analytes. Additionally, techniques like matrix-matched calibration or the use of isotopically labeled internal standards can help to compensate for matrix effects.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Low recovery is a frequent issue when extracting polar fluoroquinolone metabolites. The following guide provides a systematic approach to troubleshooting this problem.

Problem: The recovery of polar fluoroquinolone metabolites is consistently below acceptable limits (e.g., <70%).

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Sorbent Choice The polarity of the sorbent may not be suitable for retaining the polar metabolites. For reversed-phase SPE (e.g., C18), highly polar metabolites may have weak retention. Consider using a more polar-retentive sorbent, such as a hydrophilic-lipophilic balanced (HLB) polymer or a mixed-mode cation exchange (MCX) sorbent, which can provide both hydrophobic and ion-exchange interactions.
Incorrect Sample pH The pH of the sample may not be optimal for the retention of the zwitterionic fluoroquinolone metabolites. For reversed-phase SPE, adjust the sample pH to be near the isoelectric point of the metabolite to maximize its neutral form and enhance hydrophobic retention. For ion-exchange SPE, adjust the pH to ensure the metabolite is in its charged state.
Inefficient Elution The elution solvent may not be strong enough to desorb the polar metabolites from the sorbent. Increase the polarity of the elution solvent. For reversed-phase SPE, this can be achieved by increasing the proportion of a polar organic solvent like methanol (B129727) or acetonitrile (B52724) in the elution mixture. Adjusting the pH of the elution solvent to ionize the metabolite can also facilitate its release from the sorbent.
Sample Overload Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading. Reduce the sample volume or use a cartridge with a larger sorbent mass.
High Flow Rate A high flow rate during sample loading or elution can prevent efficient interaction between the analyte and the sorbent. Decrease the flow rate to allow for adequate equilibration.
Premature Analyte Elution The wash solvent may be too strong, causing the polar metabolites to be washed away before the elution step. Use a weaker wash solvent. For reversed-phase SPE, decrease the percentage of organic solvent in the wash solution.
Incomplete Sorbent Wetting If the sorbent is not properly conditioned and equilibrated, it will not effectively retain the analytes. Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol) followed by equilibration with an aqueous solution similar in composition to the sample matrix.

Troubleshooting Workflow for Low SPE Recovery

Low_SPE_Recovery Troubleshooting Low SPE Recovery of Polar Fluoroquinolone Metabolites start Low Recovery Observed check_fractions Analyze Load, Wash, and Elution Fractions start->check_fractions analyte_in_load Analyte in Load Fraction? check_fractions->analyte_in_load analyte_in_wash Analyte in Wash Fraction? analyte_in_load->analyte_in_wash No solution_in_load Solutions: - Decrease sample solvent strength - Adjust sample pH for better retention - Decrease loading flow rate - Use a more retentive sorbent - Reduce sample volume analyte_in_load->solution_in_load Yes analyte_not_eluted Analyte Not Eluted? analyte_in_wash->analyte_not_eluted No solution_in_wash Solutions: - Decrease wash solvent strength - Adjust wash solvent pH analyte_in_wash->solution_in_wash Yes solution_not_eluted Solutions: - Increase elution solvent strength - Adjust elution solvent pH - Increase elution volume - Use a less retentive sorbent analyte_not_eluted->solution_not_eluted Yes end Recovery Improved analyte_not_eluted->end No (Other Issue) solution_in_load->end solution_in_wash->end solution_not_eluted->end SPE_Workflow General Solid-Phase Extraction Workflow start Start conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., Water/Buffer) conditioning->equilibration sample_loading 3. Sample Loading equilibration->sample_loading washing 4. Washing (Remove Interferences) sample_loading->washing drying 5. Drying (Optional) washing->drying elution 6. Elution (Collect Analytes) drying->elution post_elution 7. Post-Elution (Evaporation & Reconstitution) elution->post_elution analysis LC-MS/MS Analysis post_elution->analysis Matrix_Effects_Troubleshooting Troubleshooting Matrix Effects in LC-MS/MS Analysis cluster_solutions Solutions start Inconsistent/Inaccurate Quantitative Results assess_matrix_effect Assess Matrix Effect (Post-column infusion or matrix-matched standards) start->assess_matrix_effect matrix_effect_present Significant Matrix Effect (Suppression or Enhancement)? assess_matrix_effect->matrix_effect_present improve_cleanup Optimize SPE/LLE: - Stronger/more selective wash - Different sorbent/solvent matrix_effect_present->improve_cleanup Yes no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No optimize_chromatography Modify LC Gradient to separate analytes from interfering compounds improve_cleanup->optimize_chromatography use_is Incorporate appropriate SIL-IS to compensate for matrix effects optimize_chromatography->use_is revalidate Re-validate Method use_is->revalidate investigate_other Investigate Other Causes (e.g., instrument variability, standard stability) no_matrix_effect->investigate_other

References

Validation & Comparative

A Comparative Guide to Method Validation for Desmethyl Levofloxacin Hydrochloride Impurity Testing: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the method validation of Desmethyl Levofloxacin Hydrochloride impurity testing. The information presented is supported by experimental data from various studies to offer an objective analysis of each technique's performance.

Desmethyl Levofloxacin is a known impurity of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Regulatory bodies require robust analytical methods to detect and quantify such impurities to ensure that they do not exceed acceptable limits. This guide will delve into the validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing detailed experimental protocols and comparative data.

Method Performance Comparison: HPLC vs. UPLC

The choice between HPLC and UPLC for impurity analysis often depends on the specific requirements of the laboratory, including the need for high throughput, sensitivity, and cost considerations. While both are based on the principles of liquid chromatography, the primary difference lies in the particle size of the stationary phase and the operating pressure. UPLC systems utilize sub-2 µm particles, leading to higher efficiency and faster analysis times compared to the 3-5 µm particles typically used in HPLC.[2][3]

Here, we compare a typical HPLC method with a potential UPLC method for the analysis of this compound.

Table 1: Comparison of Chromatographic Conditions

ParameterHPLC MethodUPLC Method
Column C18, 250 mm x 4.6 mm, 5 µmAcquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm[4]
Mobile Phase Buffer and Methanol (gradient or isocratic)5.0 mM Ammonium Acetate Buffer and Acetonitrile/Methanol (gradient)[4]
Flow Rate 0.7 - 1.5 mL/min0.3 mL/min[4]
Run Time ~60 min~20 min[4]
Column Temperature 42°CAmbient or controlled
Detector UV at 340 nmUV or MS/MS[4]

Table 2: Comparative Method Validation Data

Validation ParameterHPLC MethodUPLC Method
Specificity Method is specific for the analyte in the presence of degradation products and other impurities.High resolution provides excellent specificity for all impurities.
Linearity (Correlation Coefficient, r²) ≥ 0.998> 0.9998[4]
Accuracy (% Recovery) 98.0% to 102.0%92.66% to 102.70%[4]
Precision (% RSD) < 2.0%< 5%
Limit of Detection (LOD) Typically in the low µg/mL rangeLower µg/mL to ng/mL range
Limit of Quantitation (LOQ) Typically in the low µg/mL rangeLower µg/mL to ng/mL range
Robustness Method is robust for small, deliberate changes in method parameters.Method is robust for small, deliberate changes in method parameters.

Experimental Protocols for Method Validation

Detailed below are the methodologies for key validation experiments as per ICH Q2(R1) guidelines.

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on Levofloxacin to generate the Desmethyl Levofloxacin impurity and other potential degradants.

Protocol:

  • Acid Hydrolysis: Reflux 50 mg of Levofloxacin in 50 mL of 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux 50 mg of Levofloxacin in 50 mL of 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat 50 mg of Levofloxacin with 50 mL of 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Levofloxacin powder to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Levofloxacin (1 mg/mL) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the developed HPLC or UPLC method. The method is considered specific if the Desmethyl Levofloxacin peak is well-resolved from the main Levofloxacin peak and other degradation products. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) can further confirm specificity.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Stock Solution: Prepare a stock solution of this compound reference standard in a suitable diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the impurity (e.g., from the Limit of Quantitation to 150% of the specification limit).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.[5]

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.

Protocol:

  • Sample Preparation: Spike a placebo or a sample of Levofloxacin with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analysis: Prepare each concentration level in triplicate and analyze using the developed method.

  • Data Analysis: Calculate the percentage recovery of the impurity at each level. The acceptance criterion for recovery is typically between 80% and 120%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of a homogeneous sample (or a standard solution) of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis: Calculate the relative standard deviation (%RSD) for the results. The acceptance criterion for %RSD is typically not more than 10% for impurity analysis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Parameter Variation: Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • pH of the buffer (e.g., ± 0.2 units)

  • Analysis: Analyze a system suitability solution under each of the modified conditions.

  • Data Analysis: Evaluate the effect of the changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates). The method is considered robust if the system suitability criteria are met under all varied conditions.

Visualizing the Workflow and Relationships

To better illustrate the processes involved in method validation, the following diagrams are provided.

G cluster_0 Method Development cluster_2 Routine Analysis Dev Develop HPLC/UPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Validate Linearity Linearity Routine Routine Impurity Testing Specificity->Routine Implement Accuracy Accuracy Linearity->Routine Precision Precision Accuracy->Routine LOD_LOQ LOD & LOQ Precision->Routine Robustness Robustness LOD_LOQ->Routine Robustness->Routine

Caption: Experimental workflow for analytical method validation.

G cluster_specificity Specificity cluster_quantitative Quantitative Parameters Validation Method Validation (ICH Q2(R1)) Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Validation->Forced_Degradation Linearity Linearity (Correlation Coefficient) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Range Range Validation->Range LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness (Deliberate Parameter Variation) Validation->Robustness Peak_Purity Peak Purity Assessment Forced_Degradation->Peak_Purity Resolution Resolution from other components Forced_Degradation->Resolution Linearity->Range Defines Precision->Accuracy Impacts

Caption: Logical relationships of method validation parameters.

Conclusion

Both HPLC and UPLC are suitable techniques for the validation of an analytical method for this compound impurity testing. The choice between the two will depend on the specific needs of the laboratory.

  • HPLC is a robust and reliable technique with lower initial instrumentation costs, making it a suitable choice for laboratories with moderate sample throughput.

  • UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput quality control environments and for the detection of trace-level impurities. The reduced solvent consumption also aligns with green chemistry initiatives and can lead to long-term cost savings.

Ultimately, a thoroughly validated method, whether by HPLC or UPLC, is essential to ensure the quality and safety of Levofloxacin drug products. This guide provides the foundational information for researchers and scientists to develop and validate a suitable analytical method for this compound impurity testing in accordance with regulatory expectations.

References

A Comparative Analysis of the Antibacterial Spectrum of Desmethyl Levofloxacin and Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of Desmethyl Levofloxacin and its parent compound, Levofloxacin. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the subtle but significant differences in the antibacterial spectrum of these two related fluoroquinolones.

Executive Summary

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic with well-established activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[2] Desmethyl Levofloxacin, a principal metabolite of Levofloxacin, is also an active antibacterial agent that shares the same mechanism of action by inhibiting bacterial DNA synthesis. While both compounds exhibit antibacterial properties, their potency against various bacterial strains can differ, a critical consideration in the development of new therapeutic agents. This guide delves into a comparative analysis of their in vitro activity, supported by Minimum Inhibitory Concentration (MIC) data.

Data Presentation: A Quantitative Comparison

The antibacterial efficacy of Desmethyl Levofloxacin and Levofloxacin has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Lower MIC values are indicative of greater antibacterial potency.

Bacterial StrainDesmethyl Levofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus40.25 - 0.5
Staphylococcus epidermidis10.5
Bacillus subtilis10.25
Enterococcus faecalis>41
Gram-Negative Bacteria
Escherichia coli0.0120.06 - 0.12
Pseudomonas aeruginosa>40.5 - 1
Klebsiella pneumoniae0.250.12

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using standardized laboratory procedures such as broth microdilution or agar (B569324) dilution methods, following guidelines established by bodies like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent (Desmethyl Levofloxacin or Levofloxacin) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included. The plate is then incubated at a specific temperature (usually 35-37°C) for 16-20 hours.

  • Interpretation of Results: After incubation, the microtiter plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[3][4]

Mechanism of Action and Signaling Pathway

Both Levofloxacin and Desmethyl Levofloxacin are fluoroquinolone antibiotics that exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase (a type II topoisomerase). This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription. By inhibiting DNA gyrase, fluoroquinolones prevent the relaxation of positively supercoiled DNA that occurs during replication, leading to a disruption of these vital processes.

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is essential for the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated DNA into the daughter cells, ultimately leading to cell death.

The binding of the fluoroquinolone to the enzyme-DNA complex stabilizes it, leading to breaks in the bacterial chromosome and subsequent cell death.

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_gyrase DNA Gyrase Action (Gram-Negative) cluster_topoisomerase Topoisomerase IV Action (Gram-Positive) Replication_Fork Replication Fork Positive_Supercoils Positive Supercoiling Replication_Fork->Positive_Supercoils leads to DNA_Gyrase DNA Gyrase Positive_Supercoils->DNA_Gyrase Negative_Supercoils Negative Supercoiling (Relaxation) DNA_Gyrase->Negative_Supercoils induces Catenated_Chromosomes Catenated Daughter Chromosomes Topoisomerase_IV Topoisomerase IV Catenated_Chromosomes->Topoisomerase_IV Decatenation Decatenation (Separation) Topoisomerase_IV->Decatenation Fluoroquinolones Levofloxacin & Desmethyl Levofloxacin Inhibition_Gyrase Inhibition Fluoroquinolones->Inhibition_Gyrase Inhibition_TopoIV Inhibition Fluoroquinolones->Inhibition_TopoIV Inhibition_Gyrase->DNA_Gyrase Cell_Death Bacterial Cell Death Inhibition_Gyrase->Cell_Death Inhibition_TopoIV->Topoisomerase_IV Inhibition_TopoIV->Cell_Death

Mechanism of action of fluoroquinolones.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

MIC_Workflow Start Start: Prepare Materials Prepare_Compound Prepare Stock Solution of Antibacterial Compound Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Compound->Serial_Dilution Inoculate Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilution->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End: Report MIC Value Determine_MIC->End

Experimental workflow for MIC determination.

References

A Comparative Guide to the Pharmacokinetic Profiles of Levofloxacin and N-desmethyl levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the fluoroquinolone antibiotic levofloxacin (B1675101) and its primary metabolite, N-desmethyl levofloxacin. The information presented is intended to support research and development activities by offering a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data and methodologies.

Executive Summary

Levofloxacin is a widely used antibiotic characterized by a favorable pharmacokinetic profile, including rapid and extensive oral absorption, wide tissue distribution, and a long elimination half-life that allows for once-daily dosing. A key feature of levofloxacin's pharmacokinetics is its limited metabolism in humans. The primary metabolite, N-desmethyl levofloxacin, is formed in very small quantities and is considered to have little to no pharmacological activity. Consequently, the pharmacokinetic profile of levofloxacin is overwhelmingly dominated by the parent drug. This guide will delve into the quantitative differences and the experimental methods used to elucidate these profiles.

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters for levofloxacin and the limited available data for N-desmethyl levofloxacin.

Table 1: Pharmacokinetic Parameters of Levofloxacin in Healthy Adult Subjects Following a Single Oral Dose

Parameter250 mg Dose500 mg Dose750 mg Dose
Maximum Plasma Concentration (Cmax) ~2.8 µg/mL[1]5.2 - 6.2 µg/mL[1]~8.6 µg/mL
Time to Cmax (Tmax) 1 - 2 hours[1]1 - 2 hours[1]~1.6 hours
Area Under the Curve (AUC) ~20.0 µg·h/mL48 - 54 µg·h/mL[2]~95.4 µg·h/mL[3]
Elimination Half-life (t½) 6 - 8 hours6 - 8 hours6 - 8 hours
Oral Bioavailability ~99%~99%~99%
Plasma Protein Binding 24 - 38%[4]24 - 38%[4]24 - 38%[4]
Volume of Distribution (Vd) 74 - 112 L[4]74 - 112 L[4]74 - 112 L[4]

Table 2: Pharmacokinetic Parameters of N-desmethyl levofloxacin

ParameterValuePopulationNotes
Maximum Plasma Concentration (Cmax) 0.21 mg/L[5]Hemodialysis patients receiving ofloxacin (B1677185) (600 mg)[5][6]Data is for desmethyl ofloxacin, the metabolite of the racemic mixture ofloxacin.
Urinary Excretion <5% of levofloxacin dose (combined with levofloxacin N-oxide)Healthy VolunteersRecovered in urine within 48 hours.

Note: There is a significant lack of specific pharmacokinetic data for N-desmethyl levofloxacin in healthy individuals receiving levofloxacin. The data presented is from a study on ofloxacin in a specific patient population and should be interpreted with caution.

Experimental Protocols

The determination of levofloxacin and N-desmethyl levofloxacin concentrations in biological matrices is crucial for defining their pharmacokinetic profiles. High-performance liquid chromatography (HPLC) coupled with various detection methods is the standard approach.

Determination of Levofloxacin in Human Plasma and Urine

A common method for quantifying levofloxacin in plasma and urine involves reversed-phase HPLC with fluorescence or ultraviolet (UV) detection.[7][8][9]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation using an organic solvent like acetonitrile (B52724) or methanol. Urine samples may require dilution prior to injection.

  • Chromatographic Separation: A C18 column is commonly used for separation. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • Detection: Fluorescence detection is highly sensitive for levofloxacin. Typical excitation and emission wavelengths are around 295 nm and 500 nm, respectively. UV detection is also feasible, typically at a wavelength of approximately 294 nm.

  • Quantification: The concentration of levofloxacin in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of levofloxacin.

Simultaneous Determination of Levofloxacin and N-desmethyl levofloxacin in Human Serum

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of levofloxacin and N-desmethyl levofloxacin.[10]

  • Sample Preparation: Protein precipitation is a straightforward and effective method for extracting both analytes from serum.

  • Chromatographic Separation: A C18 column is used to separate levofloxacin and N-desmethyl levofloxacin from endogenous serum components. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

  • Quantification: Calibration curves are constructed by analyzing samples with known concentrations of both levofloxacin and N-desmethyl levofloxacin. The linearity of this method has been established in the range of 0.10 to 5.00 mg/L for levofloxacin and 0.10 to 4.99 mg/L for N-desmethyl levofloxacin.[10]

Visualizing the Pharmacokinetic Pathways

The following diagrams illustrate the metabolic pathway of levofloxacin and the general experimental workflow for its pharmacokinetic analysis.

Levofloxacin_Metabolism Levofloxacin Levofloxacin Metabolism Limited Hepatic Metabolism (<5%) Levofloxacin->Metabolism Excretion Renal Excretion (>85% unchanged) Levofloxacin->Excretion N_desmethyl N-desmethyl levofloxacin Metabolism->N_desmethyl Demethylation N_oxide Levofloxacin N-oxide Metabolism->N_oxide N-oxidation Urine Urine N_desmethyl->Urine N_oxide->Urine Excretion->Urine

Caption: Metabolic pathway of levofloxacin.

Pharmacokinetic_Workflow cluster_study_design Study Design cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Dosing Drug Administration (Oral or IV) Sampling Blood/Urine Sampling (Time course) Dosing->Sampling Preparation Sample Preparation (e.g., Protein Precipitation) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Quantification of Levofloxacin & Metabolite Analysis->Quantification PK_Modeling Pharmacokinetic Modeling (NCA or Compartmental) Quantification->PK_Modeling Parameter_Estimation Estimation of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Estimation

Caption: Experimental workflow for pharmacokinetic analysis.

Discussion and Conclusion

The pharmacokinetic profile of levofloxacin is well-established and demonstrates characteristics of an effective antibiotic, including high bioavailability and extensive tissue penetration. Its metabolism is minimal, with the vast majority of the drug excreted unchanged in the urine.[4] This limited metabolism means that the pharmacokinetic profile of N-desmethyl levofloxacin is of minor clinical significance in most patient populations.

The available data, although scarce, suggests that in specific populations such as those with severe renal impairment, the clearance of both levofloxacin and its metabolites may be reduced, potentially leading to their accumulation.[5][6][11] The development of sensitive analytical methods, such as LC-MS/MS, allows for the accurate quantification of low concentrations of N-desmethyl levofloxacin, enabling further research into its disposition in various clinical scenarios.

References

Cross-validation of HPLC and UPLC methods for levofloxacin impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient detection and quantification of impurities in active pharmaceutical ingredients (APIs) like levofloxacin (B1675101) is critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this analytical task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) offers a powerful alternative, promising significant gains in speed, sensitivity, and resolution. This guide provides an objective comparison of HPLC and UPLC methods for the analysis of levofloxacin impurities, supported by experimental data from various studies.

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase used in the columns. HPLC typically utilizes columns with particle sizes of 3 to 5 µm, while UPLC employs columns with sub-2 µm particles. This smaller particle size in UPLC leads to a significant increase in chromatographic efficiency, resulting in sharper peaks, better resolution of closely eluting impurities, and faster analysis times. However, this enhanced performance comes with the requirement for specialized instrumentation capable of handling the much higher backpressures generated by these columns.

Performance Comparison: HPLC vs. UPLC

The transition from HPLC to UPLC for levofloxacin impurity profiling can offer substantial benefits. UPLC methods can significantly reduce analysis times, leading to higher sample throughput, a crucial advantage in high-demand quality control environments.[1] The increased sensitivity of UPLC allows for the detection and quantification of impurities at lower levels, which is critical for meeting stringent regulatory requirements. Furthermore, the improved resolution provided by UPLC can help in separating co-eluting impurities that might be missed with a conventional HPLC method.

While UPLC presents clear advantages in terms of speed and efficiency, HPLC remains a robust and reliable technique.[2] The initial instrumentation cost for HPLC is generally lower, and a vast library of validated HPLC methods is readily available. The choice between HPLC and UPLC will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, sensitivity needs, and budget constraints.

Experimental Protocols

Detailed methodologies for both HPLC and UPLC methods for levofloxacin impurity analysis are presented below. These protocols are based on methods described in the scientific literature.

HPLC Method for Levofloxacin Impurity Analysis

This method is designed for the separation and quantification of known impurities of levofloxacin.

ParameterSpecification
Column Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Buffer: 8.5g ammonium (B1175870) acetate, 1.25g cupric sulphate, and 1.0g L-Isoleucine in 1000ml water. Mobile Phase: Buffer and methanol (B129727) (70:30 v/v)[3]
Flow Rate 0.7 mL/min[3]
Injection Volume 25 µL[3]
Column Temperature 42°C[3]
Detector UV at 340 nm[3]
Run Time 60 minutes[3]
UPLC Method for Levofloxacin Analysis

This method is a rapid and sensitive approach for the quantification of levofloxacin, which can be adapted for impurity profiling.

ParameterSpecification
Column Waters Acquity HSS T-3 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A mixture of 0.1% aqueous trifluoroacetic acid and acetonitrile, run in a gradient mode.
Flow Rate 0.45 mL/min
Injection Volume 2 µL
Column Temperature 50°C
Detector UV detection
Run Time 5 minutes

Quantitative Data Comparison

The following table summarizes the key performance parameters for the HPLC and UPLC methods based on available data. It is important to note that these values are from different studies and serve as a comparative illustration of the typical performance of each technique.

ParameterHPLC MethodUPLC Method
Run Time 60 min[3]5 min
Limit of Detection (LOD) 0.004 - 0.015 µg/mL (for various impurities)[4]0.015 µg/mL
Limit of Quantitation (LOQ) 0.013 - 0.046 µg/mL (for various impurities)[4]Not explicitly stated for impurities
Linearity (Correlation Coefficient) > 0.998[3]Not explicitly stated for impurities
Accuracy (% Recovery) 98.0% - 102.0%[3]98.7% - 100.0% (for levofloxacin)

Cross-Validation Workflow

The process of cross-validating an existing HPLC method with a new UPLC method is crucial to ensure that the new method provides equivalent or superior results. The following diagram illustrates a typical workflow for this process.

G cluster_0 HPLC Method cluster_1 Method Transfer & Optimization cluster_2 UPLC Method cluster_3 Comparison & Decision HPLC_Method Existing Validated HPLC Method HPLC_Validation HPLC Validation Parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Method->HPLC_Validation Method_Transfer Geometric Scaling of Method Parameters (Gradient, Flow Rate, Injection Volume) HPLC_Validation->Method_Transfer Transfer Comparison Comparative Analysis of Validation Data HPLC_Validation->Comparison UPLC_Optimization Fine-tuning of UPLC Method Parameters for Optimal Separation Method_Transfer->UPLC_Optimization UPLC_Method Developed UPLC Method UPLC_Optimization->UPLC_Method UPLC_Validation UPLC Validation Parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) UPLC_Method->UPLC_Validation UPLC_Validation->Comparison Decision Decision on Method Implementation Comparison->Decision

Cross-validation workflow for HPLC and UPLC methods.

References

Unraveling the Photostability of Levofloxacin and Its Primary Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photostability of a drug and its metabolites is crucial for ensuring drug efficacy and safety. This guide provides a detailed comparison of the photostability of the widely used fluoroquinolone antibiotic, levofloxacin (B1675101), and its two major metabolites, levofloxacin N-oxide and desmethyl-levofloxacin.

Levofloxacin, a potent antibacterial agent, is known to be susceptible to degradation upon exposure to light. This photodegradation can lead to a loss of potency and the formation of potentially toxic byproducts. Its primary metabolites, levofloxacin N-oxide and desmethyl-levofloxacin, are also subject to photodegradation, but their relative stability compared to the parent drug has been a subject of limited investigation. This guide consolidates available experimental data to provide a comparative overview.

Chemical Structures

The chemical structures of levofloxacin and its main metabolites are presented below. The structural differences, particularly at the piperazinyl ring, are key to understanding their varying photostability.

cluster_levofloxacin Levofloxacin cluster_n_oxide Levofloxacin N-oxide cluster_desmethyl Desmethyl-levofloxacin levofloxacin n_oxide desmethyl

Caption: Chemical structures of Levofloxacin and its metabolites.

Comparative Photodegradation Kinetics

Levofloxacin has been shown to undergo first-order photodegradation kinetics.[1][2][3] The rate of degradation is significantly influenced by the pH of the solution and the solvent used.[1][2][3] While comprehensive kinetic data for the metabolites is scarce, available studies indicate that levofloxacin N-oxide is a primary and readily formed photodegradation product of levofloxacin upon exposure to daylight.[4]

CompoundSolvent/MediumLight SourceApparent First-Order Rate Constant (k)Reference
Levofloxacin0.9% NaClDaylight7.48 × 10⁻⁴ day⁻¹[4]
Levofloxacin5% DextroseDaylight5.11 × 10⁻⁴ day⁻¹[4]
LevofloxacinRinger's SolutionDaylight1.99 × 10⁻³ day⁻¹[4]
LevofloxacinAqueous Solution (pH 2.0)UV Irradiation0.167 × 10⁻³ min⁻¹[2][3]
LevofloxacinAqueous Solution (pH 7.0)UV IrradiationVaries (stable range)[2][3]
LevofloxacinAqueous Solution (pH 10.0)UV Irradiation1.807 × 10⁻³ min⁻¹[2][3]

Note: The rate constants are highly dependent on the experimental conditions, including light intensity and spectral distribution. Direct comparison between daylight and UV irradiation studies should be made with caution.

While quantitative data for the metabolites is lacking, the identification of levofloxacin N-oxide as a major photodegradant of levofloxacin suggests that the N-oxide, once formed, may exhibit some degree of stability or undergo further degradation.[4] The photostability of desmethyl-levofloxacin is not well-documented in the reviewed literature.

Experimental Protocols

The following outlines a general experimental protocol for assessing the photostability of levofloxacin, which can be adapted for its metabolites.

Photostability Study Following ICH Guidelines[1]

This protocol is based on the recommendations of the International Council for Harmonisation (ICH) guideline Q1B for photostability testing.

1. Sample Preparation:

  • Prepare a solution of the test compound (levofloxacin, levofloxacin N-oxide, or desmethyl-levofloxacin) at a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., water, 0.1 M HCl, or 0.1 M NaOH).[1]

  • Prepare a dark control sample by wrapping the container in aluminum foil.

2. Light Exposure:

  • Expose the sample solutions to a light source that provides both UV and visible light, such as a mercury-vapor lamp or a xenon lamp.[1] The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Maintain the temperature of the samples at a constant, controlled level.

3. Sample Analysis:

  • At specified time intervals, withdraw aliquots from both the exposed and dark control samples.

  • Analyze the concentration of the parent compound and the formation of any degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][5]

4. HPLC Method: [1]

  • Column: A reverse-phase column, such as a Zorbax Eclipse XDB-C18 (4.6x150 mm, 5-Micron), is suitable for separation.[1]

  • Mobile Phase: A mixture of a chiral mobile phase additive (e.g., 5 mmol/L L-isoleucine and 4 mmol/L copper (II) sulfate) and methanol (B129727) (e.g., 88:12 v/v) can be used.[1]

  • Flow Rate: A typical flow rate is 0.75 mL/min.[1]

  • Detection: UV detection at the wavelength of maximum absorbance of the compound (e.g., 294 nm for levofloxacin) is commonly used.[5]

The following diagram illustrates a typical experimental workflow for assessing photostability.

A Sample Preparation (Drug/Metabolite Solution) B Light Exposure (ICH Q1B Guidelines) A->B C Dark Control A->C D Sample Collection (Time Intervals) B->D C->D E HPLC Analysis D->E F Data Analysis (Degradation Kinetics) E->F Levofloxacin Levofloxacin Levofloxacin N-oxide Levofloxacin N-oxide Levofloxacin->Levofloxacin N-oxide Desmethyl-levofloxacin Desmethyl-levofloxacin Levofloxacin->Desmethyl-levofloxacin Metabolism Piperazine Ring Cleavage Products Piperazine Ring Cleavage Products Levofloxacin N-oxide->Piperazine Ring Cleavage Products Further Degradation Products Further Degradation Products Piperazine Ring Cleavage Products->Further Degradation Products

References

A Comparative Guide to Bioequivalence and Impurity Levels of Levofloxacin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different levofloxacin (B1675101) formulations based on their bioequivalence and impurity profiles. The data presented is compiled from various scientific studies to offer an objective overview for researchers, scientists, and professionals involved in drug development.

Bioequivalence of Levofloxacin Formulations

Bioequivalence studies are crucial to ensure that generic drug formulations perform comparably to the innovator product. These studies typically assess key pharmacokinetic parameters to determine the rate and extent of drug absorption. For levofloxacin, an antibiotic whose efficacy is dependent on achieving adequate plasma concentrations, ensuring bioequivalence is paramount for therapeutic success and preventing the development of bacterial resistance.[1]

Pharmacokinetic Parameters

The bioequivalence of different levofloxacin formulations is primarily evaluated by comparing the 90% confidence intervals (CIs) for the geometric mean ratios (GMR) of the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[2][3] These values should fall within the regulatory acceptance range of 80-125%.[2][4] The time to reach maximum plasma concentration (Tmax) is also a key parameter reflecting the rate of drug absorption.[1][5]

Orally administered levofloxacin is rapidly and almost completely absorbed, with a high bioavailability of approximately 99-100%.[4][5] Peak plasma concentrations are typically reached within 1-2 hours after administration.[4][5] The elimination half-life of levofloxacin is approximately 6 to 8 hours in individuals with normal renal function.[5][6]

The following tables summarize the pharmacokinetic data from various bioequivalence studies comparing different levofloxacin formulations.

Table 1: Pharmacokinetic Parameters of Different Levofloxacin 250 mg Tablet Formulations

FormulationCmax (mg/L)AUC0-t (mg*h/L)Tmax (h)Study Population
Test (Lectacin) 4.48 ± 0.8925.33 ± 4.120.33 - 2.5Healthy Korean Males[2]
Reference (Cravit) 4.46 ± 0.9525.77 ± 4.010.33 - 2.5Healthy Korean Males[2]
Geometric Mean Ratio (90% CI) 1.0060 (0.9339-1.0842)0.9810 (0.9476-1.0159)--

Table 2: Pharmacokinetic Parameters of Different Levofloxacin 500 mg Tablet Formulations

FormulationCmax (mg/L)AUC0-t (mg*h/L)Tmax (h)Study Population
Test (Generic) ---Healthy Arabic Men[1]
Reference (Tavanic®) --~1Healthy Arabic Men[1]
Test (Tavanic®) ---Healthy Brazilian Volunteers[3]
Reference (Levaquin®) ---Healthy Brazilian Volunteers[3]
Geometric Mean Ratio (90% CI) for Cmax 92.1% - 108.2%--Healthy Brazilian Volunteers[3]
Geometric Mean Ratio (90% CI) for AUC0-t -90.7% - 98.0%-Healthy Brazilian Volunteers[3]
Test (Generic) ---Healthy Indian Volunteers[7]
Reference ---Healthy Indian Volunteers[7]
Relative Bioavailability 99.98%--Healthy Indian Volunteers[7]

Table 3: Pharmacokinetic Parameters of Different Levofloxacin 100 mg Tablet Formulations

FormulationCmax (µg/mL)AUClast (h∙µg/mL)Tmax (h)Study Population
Test (Levobacter Tab) 1.61 ± 0.757.54 ± 1.681.00 (0.33–2.50)Healthy Volunteers[8]
Reference (Cravit Tab) 1.66 ± 0.477.53 ± 1.791.00 (0.67–4.00)Healthy Volunteers[8]
Geometric Mean Ratio (90% CI) 0.9474–1.06430.8200–1.0633--
Experimental Protocol for a Typical Bioequivalence Study

A standard bioequivalence study for levofloxacin typically follows a randomized, two-treatment, two-period, crossover design.[2]

  • Subject Recruitment: Healthy adult volunteers are recruited for the study.[2][4]

  • Dosing: Subjects receive a single oral dose of either the test or reference levofloxacin formulation.[2][7]

  • Washout Period: A washout period of at least one week is maintained between the two treatment periods to ensure complete elimination of the drug from the body.[2][9]

  • Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., up to 24 or 48 hours).[2][10]

  • Plasma Analysis: The concentration of levofloxacin in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][7][8]

  • Pharmacokinetic Analysis: The collected plasma concentration-time data is used to calculate the key pharmacokinetic parameters (AUC, Cmax, Tmax).

  • Statistical Analysis: Statistical analysis is performed on the log-transformed AUC and Cmax values to determine the geometric mean ratio and 90% confidence intervals to assess bioequivalence.[2]

Bioequivalence_Study_Workflow cluster_enrollment Subject Enrollment cluster_dosing Dosing Periods cluster_analysis Data Collection & Analysis Recruitment Recruitment of Healthy Volunteers Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization to Treatment Sequence Screening->Randomization Period1 Period 1: Administer Test or Reference Formulation Randomization->Period1 Washout Washout Period (e.g., 7 days) Period1->Washout Sampling Serial Blood Sampling Period1->Sampling Period2 Period 2: Crossover to Alternate Formulation Washout->Period2 Period2->Sampling PlasmaAnalysis Plasma Levofloxacin Analysis (HPLC/LC-MS/MS) Sampling->PlasmaAnalysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) PlasmaAnalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI of GMR) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

Workflow of a typical levofloxacin bioequivalence study.

Impurity Levels in Levofloxacin Formulations

The presence of impurities in pharmaceutical products can affect their safety and efficacy. Therefore, regulatory authorities have strict guidelines for the identification, qualification, and control of impurities. Several analytical methods, primarily HPLC and LC-MS/MS, have been developed to detect and quantify impurities in levofloxacin formulations.[11][12][13]

A study evaluating commercial levofloxacin formulations from 19 different plants identified 5 impurities, with varying content across products from different manufacturers.[11] Notably, some products demonstrated good quality with impurity levels below 0.01%.[11] The United States Pharmacopeia (USP) monograph for levofloxacin specifies methods for impurity analysis.[12][14]

Table 4: Common Levofloxacin Impurities

Impurity NameSource
10-fluoro levofloxacin-[12]
Decarboxy levofloxacin-[12]
Levofloxacin N(4')-methyl quaternary impurityFormulation process[11]
Ethyl ester impurity-[12]
D-isomer impurity-[12]
Experimental Protocol for Impurity Analysis

The analysis of impurities in levofloxacin formulations is typically performed using reversed-phase HPLC with UV detection.

  • Sample Preparation: A known concentration of the levofloxacin drug product is prepared in a suitable diluent.[14][15]

  • Chromatographic System:

    • Column: A C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) is commonly used.[12]

    • Mobile Phase: A mixture of a buffer (e.g., ammonium (B1175870) acetate, cupric sulfate, and L-Isoleucine in water) and an organic solvent (e.g., methanol) is used for separation.[12]

    • Flow Rate: A typical flow rate is around 0.7-1.0 mL/min.[7][12]

    • Detector: UV detection is set at a specific wavelength (e.g., 340 nm or 360 nm).[12]

  • Method Validation: The analytical method is validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[12][13]

  • Data Analysis: The chromatograms are analyzed to identify and quantify the impurities based on their retention times and peak areas relative to a reference standard. The total percentage of impurities is then calculated.[15]

Impurity_Analysis_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting SamplePrep Prepare Levofloxacin Sample Solution Injection Inject Sample onto C18 Column SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase SystemEquilibration Equilibrate HPLC System MobilePhasePrep->SystemEquilibration SystemEquilibration->Injection Separation Isocratic Elution with Mobile Phase Injection->Separation Detection UV Detection at Specific Wavelength Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Identify and Integrate Impurity Peaks Chromatogram->PeakIntegration Quantification Quantify Impurities using Reference Standard PeakIntegration->Quantification Report Report Impurity Profile and Total Impurities Quantification->Report

Workflow for HPLC-based impurity analysis of levofloxacin.

References

Head-to-head comparison of different analytical methods for levofloxacin impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust detection and quantification of impurities in levofloxacin (B1675101), a widely used fluoroquinolone antibiotic, is a critical aspect of drug quality control and regulatory compliance. The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. This guide provides a comprehensive head-to-head comparison of the most common analytical methods employed for levofloxacin impurity profiling: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE). This objective analysis, supported by experimental data, will assist researchers and drug development professionals in selecting the most appropriate method for their specific needs.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the key performance parameters of HPLC and UPLC for the analysis of levofloxacin and its impurities. These values are compiled from various studies and represent typical performance characteristics.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Key Advantages of UPLC
Analysis Time 20–60 minutes2–10 minutesUp to 9 times faster, leading to higher sample throughput.[1][2]
Resolution GoodExcellentSharper, narrower peaks provide better separation of closely eluting impurities.[1][2]
Sensitivity (LOD/LOQ) StandardHighIncreased peak heights allow for the detection and quantification of trace-level impurities.[1][2]
Solvent Consumption HighLowReduced run times and flow rates can lead to a 70-80% reduction in solvent usage.[1][2]
System Backpressure Up to 400 bar> 1000 barA key operational difference requiring specialized instrumentation.[2][3]
Data Accuracy GoodExcellentBetter-defined peaks lead to improved accuracy and precision of analytical results.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Levofloxacin Impurities

This protocol is a representative example of a validated HPLC method for the determination of levofloxacin and its known impurities.[4][5]

Chromatographic Conditions:

  • Column: Cosmosil C18 (250mm x 4.6mm, 5µm) or Inertsil ODS-3V C18 (250 x 4.6mm, 5µm)[4][5]

  • Mobile Phase: Isocratic elution with a mixture of buffer and methanol (B129727) (e.g., 68:32 v/v).[5] The buffer can be prepared by dissolving ammonium (B1175870) acetate, cupric sulfate, and L-Isoleucine in water.[4]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 35°C[5]

  • Detection Wavelength: 340 nm[4]

  • Injection Volume: 25 µL[4]

  • Run Time: 60 minutes[4]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of levofloxacin standard in the mobile phase and dilute to the desired concentration.

  • Impurity Stock Solution: Prepare a stock solution containing known impurities in the mobile phase.

  • Test Sample: Dissolve the levofloxacin drug substance or product in the mobile phase to a known concentration.

Validation Parameters:

  • Linearity: Established from the Limit of Quantification (LOQ) to 150% of the target concentration for levofloxacin and its impurities.[5]

  • Accuracy: Determined by recovery studies at different concentration levels (e.g., LOQ, 50%, 100%, and 150% of the target concentration).[5]

  • Precision: Assessed through repeatability (system precision) and intermediate precision.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.[5] For instance, LOQs for levofloxacin and its impurities A, B, and C were found to be 0.046 µg/mL, 0.044 µg/mL, 0.013 µg/mL, and 0.022 µg/mL, respectively, in one study.[5]

Ultra-Performance Liquid Chromatography (UPLC) Method for Levofloxacin Impurities

UPLC methods leverage sub-2 µm particle columns to achieve faster and more efficient separations.[1] While a specific validated UPLC method for levofloxacin impurities is not detailed in the provided results, a general protocol can be extrapolated based on the principles of method transfer from HPLC to UPLC.[2]

Typical UPLC Conditions (Hypothetical):

  • Column: Acquity UPLC BEH Shield RP18 (1.7 µm particle size, 2.1 mm × 150 mm)[6]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 0.2–0.5 mL/min[3]

  • Column Temperature: 40-50°C

  • Detection Wavelength: 290 nm[6]

  • Injection Volume: 1-5 µL

  • Run Time: 2-10 minutes

Method Transfer and Validation:

Transferring a method from HPLC to UPLC requires re-validation to ensure the method's performance characteristics are maintained.[2] This includes verifying specificity, linearity, accuracy, precision, and LOD/LOQ under the new UPLC conditions. The primary advantage is a significant reduction in analysis time and solvent consumption while improving sensitivity and resolution.[1][2]

Capillary Electrophoresis (CE) Method for Levofloxacin

Capillary electrophoresis offers an alternative separation technique based on the differential migration of charged species in an electric field. It can be a powerful tool for the analysis of drugs and their impurities.

CE Conditions for Levofloxacin Analysis:

  • Capillary: Fused-silica capillary

  • Buffer: A suitable buffer system, for example, a borate (B1201080) buffer.[7]

  • Separation Voltage: High voltage (e.g., 20-30 kV) is applied across the capillary.

  • Detection: UV or electrochemiluminescence (ECL) detection.[8]

  • Analysis Time: Typically very rapid, often under 10 minutes.[8]

Performance:

  • LOD: For levofloxacin, LODs in the range of 10⁻⁷ mol/L have been reported with ECL detection.[8]

  • Applications: CE has been successfully used for the determination of levofloxacin in human urine.[7][8] While less common for routine impurity profiling in pharmaceutical quality control compared to HPLC and UPLC, its high efficiency and different separation mechanism can be advantageous for resolving specific impurity challenges.

Mandatory Visualization

ImpurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis DrugSubstance Drug Substance/ Product Dissolution Dissolution in Appropriate Solvent DrugSubstance->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC (High-Performance Liquid Chromatography) Filtration->HPLC UPLC UPLC (Ultra-Performance Liquid Chromatography) Filtration->UPLC CE CE (Capillary Electrophoresis) Filtration->CE Chromatogram Chromatogram/ Electropherogram HPLC->Chromatogram UPLC->Chromatogram CE->Chromatogram PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration Quantification Impurity Quantification PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of levofloxacin impurities.

Conclusion

Both HPLC and UPLC are robust and reliable methods for the analysis of levofloxacin impurities. HPLC remains a widely used technique due to its established methods and lower instrumentation cost. However, for laboratories requiring high-throughput analysis, improved sensitivity for detecting trace impurities, and a reduction in solvent consumption and waste, UPLC presents a compelling alternative with significant advantages in speed and resolution.[1][2][3] Capillary Electrophoresis, while less commonly implemented for routine quality control of levofloxacin impurities, offers a rapid and efficient separation mechanism that can be valuable for specific analytical challenges. The choice of the most suitable method will ultimately depend on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and available resources.

References

A Comparative Analysis of Levofloxacin and Its Metabolite, Desmethyl Levofloxacin, as Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the relative potency, mechanism of action, and cellular effects of the fluoroquinolone antibiotic levofloxacin (B1675101) and its primary metabolite, desmethyl levofloxacin, in the inhibition of bacterial topoisomerases.

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its therapeutic efficacy stems from the targeted inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] This interference with DNA replication and segregation ultimately leads to bacterial cell death.[1] Levofloxacin is metabolized in humans to a limited extent, with desmethyl levofloxacin being one of its primary metabolites. While some sources suggest this metabolite has no relevant pharmacological activity, other evidence indicates it retains antibacterial properties. This guide provides a comprehensive comparison of the topoisomerase inhibitory activities of levofloxacin and desmethyl levofloxacin, supported by available experimental data and detailed methodologies.

Mechanism of Action: Targeting Bacterial DNA Integrity

Levofloxacin's bactericidal action is initiated by its entry into the bacterial cell and subsequent binding to DNA gyrase and topoisomerase IV.[1]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription.[1] Levofloxacin's inhibition of DNA gyrase leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and a halt in DNA synthesis.[2]

  • Topoisomerase IV: This enzyme plays a critical role in the decatenation, or unlinking, of newly replicated daughter chromosomes. By inhibiting topoisomerase IV, levofloxacin prevents the segregation of these chromosomes, thereby arresting cell division.[1][2]

The culmination of these inhibitory actions is a comprehensive disruption of essential cellular processes, leading to bacterial cell death.[1]

G cluster_outcome Outcome Levofloxacin Levofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Levofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Levofloxacin->Topoisomerase_IV Inhibits Desmethyl_Levofloxacin Desmethyl Levofloxacin Desmethyl_Levofloxacin->DNA_Gyrase Inhibits (presumed) Desmethyl_Levofloxacin->Topoisomerase_IV Inhibits (presumed) DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Chromosome_Segregation->Cell_Death

Figure 1. Mechanism of Action of Levofloxacin and Desmethyl Levofloxacin.

Comparative Potency: A Quantitative Look

While direct comparative data on the topoisomerase inhibitory activity of desmethyl levofloxacin is limited, its antibacterial activity, as indicated by Minimum Inhibitory Concentration (MIC) values, suggests it is a less potent inhibitor than its parent compound, levofloxacin. The following tables summarize the available quantitative data.

Table 1: Topoisomerase Inhibitory Activity of Levofloxacin

CompoundTarget EnzymeOrganismIC50 (µg/mL)
LevofloxacinDNA GyraseEnterococcus faecalis28.1[3]
LevofloxacinTopoisomerase IVEnterococcus faecalis8.49[3]

Table 2: Antibacterial Activity (MIC) of Levofloxacin and Desmethyl Levofloxacin

CompoundS. aureus (µg/mL)S. epidermidis (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)K. pneumoniae (µg/mL)
Levofloxacin0.25 - 4[3]-----
Desmethyl Levofloxacin4[4]1[4]1[4]0.012[4]>4[4]0.25[4]

The available data indicates that desmethyl levofloxacin possesses antibacterial activity, though it appears to be less potent than levofloxacin against certain strains like S. aureus. The significantly lower MIC of desmethyl levofloxacin against E. coli is a noteworthy exception. The discrepancy in reports regarding its pharmacological activity may stem from the fact that its potency is considerably lower than that of the parent drug, leading some to deem it not "relevant" in a clinical context where levofloxacin is administered.

Experimental Protocols

The determination of topoisomerase inhibitory activity is crucial for evaluating the potency of compounds like levofloxacin and its metabolites. Below are detailed protocols for the two primary assays used.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of an inhibitor.

Workflow:

G cluster_workflow DNA Gyrase Supercoiling Assay Workflow A 1. Reaction Setup: - Relaxed pBR322 DNA - DNA Gyrase - Assay Buffer - ATP - Inhibitor (Levofloxacin or Desmethyl Levofloxacin) B 2. Incubation: 37°C for 30-60 minutes A->B C 3. Reaction Termination: Add Stop Solution (e.g., SDS/EDTA) B->C D 4. Agarose Gel Electrophoresis C->D E 5. Visualization & Analysis: - Stain with Ethidium Bromide - Quantify Supercoiled vs. Relaxed DNA D->E G cluster_workflow Topoisomerase IV Decatenation Assay Workflow A 1. Reaction Setup: - Kinetoplast DNA (kDNA) - Topoisomerase IV - Assay Buffer - ATP - Inhibitor (Levofloxacin or Desmethyl Levofloxacin) B 2. Incubation: 37°C for 30-60 minutes A->B C 3. Reaction Termination: Add Stop Solution (e.g., SDS/EDTA) B->C D 4. Agarose Gel Electrophoresis C->D E 5. Visualization & Analysis: - Stain with Ethidium Bromide - Quantify Decatenated vs. Catenated DNA D->E G cluster_signaling Cellular Signaling Pathways Levofloxacin Levofloxacin Topoisomerase_Inhibition Topoisomerase II/IV Inhibition Levofloxacin->Topoisomerase_Inhibition DSB Double-Strand DNA Breaks Topoisomerase_Inhibition->DSB Cell_Cycle_Arrest G2/M Cell Cycle Arrest DSB->Cell_Cycle_Arrest Bax_Bcl2 ↑ Bax/Bcl-2 Ratio DSB->Bax_Bcl2 Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis if damage is severe Caspase3 ↑ Active Caspase-3 Bax_Bcl2->Caspase3 Caspase3->Apoptosis

References

Safety Operating Guide

Navigating the Disposal of Desmethyl Levofloxacin Hydrochloride: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Desmethyl Levofloxacin Hydrochloride, an active metabolite of the fluoroquinolone antibiotic levofloxacin, requires careful handling and disposal in accordance with stringent regulations to prevent environmental contamination and ensure workplace safety. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and fostering a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, and first-aid measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear impermeable and resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust generation, use a NIOSH-approved respirator.[1][2]

Spill Management: In the event of a spill, evacuate the area and prevent the substance from entering drains.[1] Carefully collect the spilled material using an absorbent, non-combustible material and place it in a designated, labeled container for disposal.[1][2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations.[1] Improper disposal, such as flushing down the drain, is not recommended and can lead to environmental harm.[4][5]

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

    • Segregate this waste from other laboratory waste streams to ensure proper handling. Do not mix with other waste.[1]

  • Containerization and Labeling:

    • Place the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name ("this compound"), hazard warnings, and the date of accumulation.

  • Storage:

    • Store the waste container in a designated, secure area away from incompatible materials. The storage area should be cool and dry.[5]

  • Engage a Licensed Waste Disposal Contractor:

    • The most critical step is to contact a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and transport pharmaceutical waste in compliance with all regulatory requirements.

    • Provide the contractor with the SDS and a detailed inventory of the waste.

  • Documentation:

    • Maintain meticulous records of all disposed chemical waste, including the name of the compound, quantity, date of disposal, and the name of the disposal contractor. This documentation is essential for regulatory compliance.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Some pharmaceuticals are considered hazardous waste, and their disposal is subject to specific regulations.[7][8] Additionally, state regulations may be more stringent than federal laws.[6]

Regulatory Body Relevant Regulations and Guidelines Key Considerations
EPA (Environmental Protection Agency) Resource Conservation and Recovery Act (RCRA)Sets federal standards for hazardous waste management, from generation to disposal.[6][8]
State Environmental Agencies State-Specific Pharmaceutical Waste RegulationsMay have more stringent requirements than federal regulations.[6] It is crucial to consult your state's specific guidelines.
DEA (Drug Enforcement Administration) Controlled Substances ActWhile this compound is not a controlled substance, it's important to be aware of DEA regulations for other pharmaceutical waste.[8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify Waste (this compound) B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B->C D Segregate Waste (Do not mix with other chemicals) C->D E Package in Labeled, Sealed Container D->E F Store in Designated Secure Area E->F G Contact Licensed Hazardous Waste Contractor F->G H Provide Waste Information to Contractor G->H I Arrange for Waste Pickup and Transport H->I J Maintain Detailed Disposal Records I->J K End: Compliant Disposal J->K

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.